Ethyl 2-(2-aminothiazol-4-yl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-6(8(12)13-4-2)7-5-14-9(10)11-7/h5-6H,3-4H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPUWDUVLLOOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CSC(=N1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the 2-Aminothiazole Scaffold
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(2-aminothiazol-4-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous clinically significant pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The versatility of the 2-aminothiazole ring system, coupled with the potential for diverse substitutions at its 2-amino and 4-positions, makes it a highly attractive template for the design of novel therapeutic agents. This guide provides a detailed technical overview of the predicted chemical properties of this compound, a derivative of this important class of compounds. While specific experimental data for this exact molecule is not extensively available in public literature, this document will extrapolate its characteristics based on the well-established chemistry of the 2-aminothiazole core and related esters.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound consists of a 2-aminothiazole ring substituted at the 4-position with an ethyl butanoate group.
Predicted Physicochemical Properties:
| Property | Predicted Value | Justification |
| Molecular Formula | C9H14N2O2S | Based on structural components. |
| Molecular Weight | 214.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to white crystalline solid. | Based on similar 2-aminothiazole derivatives.[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and ethyl acetate. | The ester group increases lipophilicity compared to a carboxylic acid. |
| Boiling Point | Predicted to be > 250 °C | Extrapolated from related structures and the presence of the heterocyclic core. |
| Melting Point | Predicted to be in the range of 150-180 °C | Based on the melting points of similar 2-aminothiazole esters. |
Synthesis and Reaction Mechanisms
The most probable synthetic route for this compound is a variation of the well-established Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[5]
Proposed Synthetic Pathway:
The synthesis would likely proceed via the reaction of ethyl 2-bromo-3-oxohexanoate with thiourea.
Caption: Proposed Hantzsch synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of thiourea (1.0 equivalent) in ethanol, add ethyl 2-bromo-3-oxohexanoate (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the functional groups present: the 2-aminothiazole ring and the ethyl butanoate side chain.
-
2-Aminothiazole Ring: The 2-aminothiazole ring is an electron-rich heterocycle. The exocyclic amino group is nucleophilic and can participate in reactions with various electrophiles, such as aldehydes to form Schiff bases.[1] The ring nitrogen can also be a site of electrophilic attack, depending on the reaction conditions and the steric environment.[1]
-
Ethyl Butanoate Side Chain: The ester functional group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be a target for nucleophilic acyl substitution.
Caption: Predicted reactivity of this compound.
Spectroscopic Properties (Predicted)
The following spectroscopic data are predictions based on the analysis of similar compounds found in the literature.[4][6]
¹H NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | s | 1H | Thiazole C5-H |
| ~ 5.0 - 5.5 | br s | 2H | -NH₂ |
| ~ 4.1 - 4.3 | q | 2H | -OCH₂CH₃ |
| ~ 3.5 - 3.8 | t | 1H | -CH(CH₂CH₃)COOEt |
| ~ 1.8 - 2.0 | m | 2H | -CH(CH₂CH₃)COOEt |
| ~ 1.2 - 1.4 | t | 3H | -OCH₂CH₃ |
| ~ 0.8 - 1.0 | t | 3H | -CH(CH₂CH₃)COOEt |
¹³C NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | C=O (ester) |
| ~ 168 - 172 | C2 (Thiazole, C-NH₂) |
| ~ 145 - 150 | C4 (Thiazole) |
| ~ 105 - 110 | C5 (Thiazole) |
| ~ 60 - 65 | -OCH₂CH₃ |
| ~ 40 - 45 | -CH(CH₂CH₃)COOEt |
| ~ 25 - 30 | -CH(CH₂CH₃)COOEt |
| ~ 13 - 15 | -OCH₂CH₃ and -CH(CH₂CH₃)COOEt |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 - 3400 | N-H stretching (amine) |
| ~ 2900 - 3000 | C-H stretching (aliphatic) |
| ~ 1730 - 1750 | C=O stretching (ester) |
| ~ 1620 - 1650 | C=N stretching (thiazole ring) |
| ~ 1500 - 1550 | N-H bending (amine) |
| ~ 1200 - 1300 | C-O stretching (ester) |
Mass Spectrometry (MS):
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 214. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the butanoate side chain.
Applications in Drug Discovery and Development
Derivatives of 2-aminothiazole are of significant interest in drug discovery due to their wide range of pharmacological activities.[7] The introduction of a butanoate side chain at the 4-position could modulate the lipophilicity and steric properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. This could lead to new derivatives with enhanced potency or selectivity for various biological targets. The 2-aminothiazole core is a known pharmacophore for various enzymes and receptors, and modifications like the one in this compound could be explored for developing novel inhibitors or modulators.[2]
Conclusion
This compound represents an interesting, albeit currently under-documented, member of the 2-aminothiazole family. Based on the established principles of organic chemistry and the known properties of its constituent functional groups and related analogs, we can predict its chemical behavior with a reasonable degree of confidence. This technical guide provides a foundational understanding of its likely synthesis, reactivity, and spectroscopic characteristics, offering a valuable resource for researchers interested in exploring the potential of this and similar molecules in medicinal chemistry and materials science. Further empirical investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.
References
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Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. [Link]
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Semantic Scholar. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles. [Link]
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ACS Publications. (n.d.). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. [Link]
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ACS Publications. (2000, November 7). Learning from the Hantzsch synthesis. [Link]
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PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. [Link]
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International Journal of ChemTech Research. (n.d.). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. [Link]
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An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(2-aminothiazol-4-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 2-(2-aminothiazol-4-yl)butanoate, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental data for this specific molecule is not publicly available, this guide establishes a robust analytical strategy based on the detailed examination of closely related analogs, namely Ethyl 2-aminothiazole-4-carboxylate and Ethyl 2-(2-aminothiazol-4-yl)acetate. By leveraging established spectroscopic principles and data from these analogs, we present a detailed prediction and interpretation of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectra for the title compound. This guide also includes a plausible synthetic route based on the Hantzsch thiazole synthesis, detailed experimental protocols for spectroscopic analysis, and a thorough discussion of the underlying scientific principles, empowering researchers to confidently approach the characterization of this and similar aminothiazole derivatives.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of biological interactions has led to its incorporation into molecules with diverse therapeutic activities. The substitution pattern on the thiazole ring plays a critical role in modulating the pharmacological profile of these compounds. The title compound, this compound, is a derivative of this important class of heterocycles. Accurate and unambiguous structure elucidation is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. This guide provides a comprehensive approach to the structural characterization of this compound, a task of paramount importance for any subsequent biological evaluation.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for this compound is presented in the table below. These properties are calculated based on its chemical structure and are useful for predicting its behavior in various experimental settings.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.28 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
Plausible Synthetic Route: The Hantzsch Thiazole Synthesis
A common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of a α-haloketone with a thiourea or thioamide. For the synthesis of this compound, the likely precursors would be a γ-halo-β-ketoester and thiourea.
Proposed Synthesis Workflow
Caption: Proposed Hantzsch synthesis of the target compound.
Spectroscopic Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the predicted spectral data based on the analysis of close structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
4.1.1. Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | s | 2H | -NH₂ (amino group) |
| ~6.80 | s | 1H | H-5 (thiazole ring) |
| ~4.10 | q | 2H | -O-CH₂-CH₃ (ethyl ester) |
| ~3.50 | t | 1H | -CH- (methine) |
| ~1.70 | m | 2H | -CH₂-CH₃ (butanoate chain) |
| ~1.20 | t | 3H | -O-CH₂-CH₃ (ethyl ester) |
| ~0.90 | t | 3H | -CH₂-CH₃ (butanoate chain) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
4.1.2. Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (ester carbonyl) |
| ~168 | C-2 (thiazole ring, C-NH₂) |
| ~148 | C-4 (thiazole ring) |
| ~108 | C-5 (thiazole ring) |
| ~60 | -O-CH₂- (ethyl ester) |
| ~45 | -CH- (methine) |
| ~25 | -CH₂- (butanoate chain) |
| ~14 | -O-CH₂-CH₃ (ethyl ester) |
| ~13 | -CH₂-CH₃ (butanoate chain) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.
4.2.1. Expected Molecular Ion
The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215.08.
4.2.2. Predicted Fragmentation Pattern
The fragmentation of the molecular ion can provide valuable structural information. Key expected fragment ions are listed below.
| m/z | Proposed Fragment |
| 170.06 | [M+H - C₂H₅OH]⁺ (loss of ethanol) |
| 142.03 | [M+H - C₂H₅OH - CO]⁺ (subsequent loss of CO) |
| 114.04 | [C₄H₄N₂S]⁺ (thiazole ring fragment) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is predicted to show the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching (primary amine) |
| 2960-2850 | C-H | Stretching (aliphatic) |
| ~1730 | C=O | Stretching (ester) |
| ~1620 | C=N | Stretching (thiazole ring) |
| ~1550 | N-H | Bending (primary amine) |
| 1250-1000 | C-O | Stretching (ester) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
-
Data Processing:
-
Apply phase and baseline corrections to the acquired spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Perform peak picking for both ¹H and ¹³C spectra to determine the precise chemical shifts.
-
Mass Spectrometry (ESI-MS)
Caption: Workflow for ESI-MS analysis.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a high-purity solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1-10 µg/mL.
-
For positive ion mode, add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to maximize the signal intensity of the analyte.
-
Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
If fragmentation is observed or induced (MS/MS), analyze the fragment ions to confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Caption: Workflow for ATR-FTIR spectroscopic analysis.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands with the characteristic vibrational frequencies of the functional groups expected in the molecule.
-
Conclusion
The structural elucidation of novel or uncharacterized compounds is a fundamental requirement in chemical and pharmaceutical research. This guide has presented a comprehensive, albeit predictive, framework for the characterization of this compound. By integrating data from analogous compounds with established spectroscopic principles, a detailed and reliable analytical strategy has been outlined. The provided protocols for NMR, MS, and FTIR spectroscopy offer practical, step-by-step guidance for researchers. This systematic approach ensures the unambiguous confirmation of the chemical structure, a critical step for the advancement of any research and development program involving this and related aminothiazole derivatives.
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Technical Monograph: Ethyl 2-(2-aminothiazol-4-yl)butanoate
The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It synthesizes synthetic methodology, physicochemical profiling, and medicinal chemistry applications of Ethyl 2-(2-aminothiazol-4-yl)butanoate .
A Versatile Scaffold for Kinase Inhibitor and Antimicrobial Drug Discovery
Executive Summary
This compound (CAS: 412311-88-7) is a specialized heterocyclic building block belonging to the 2-aminothiazole class—a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Distinguished by its
This guide details the chemical architecture, validated synthetic protocols, and strategic applications of this compound, designed to support high-fidelity research and development workflows.
Chemical Architecture & Synthetic Logic
The core value of this compound lies in its dual-functional nature: a nucleophilic 2-amino group and an electrophilic ethyl ester, separated by a thiazole ring and a chiral alkyl linker.
1.1 Retrosynthetic Analysis
The most robust route to the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . For the specific target, two primary pathways exist:
-
Route A (Convergent): Condensation of thiourea with a pre-functionalized
-halo- -keto ester. This is direct but requires a difficult-to-access precursor (ethyl 4-bromo-2-ethyl-3-oxobutanoate). -
Route B (Linear/Divergent): Synthesis of the parent ethyl 2-(2-aminothiazol-4-yl)acetate followed by
-alkylation. This method is preferred for laboratory-scale synthesis due to higher regiocontrol.
1.2 Validated Synthetic Workflow (Route B)
The following workflow utilizes the high acidity of the methylene protons adjacent to the electron-deficient thiazole ring and the ester group (
Figure 1: Step-wise synthetic pathway emphasizing the alkylation strategy for regiochemical precision.
Physicochemical Profile & Stability
Understanding the physical properties is essential for assay development and formulation. The 2-aminothiazole moiety introduces tautomeric considerations that affect solubility and binding affinity.
2.1 Key Properties Table
| Property | Value (Predicted/Exp) | Relevance to Drug Design |
| Molecular Formula | -- | |
| Molecular Weight | 214.28 g/mol | Fragment-based screening compliant |
| LogP (Octanol/Water) | ~1.8 - 2.1 | Optimal for oral bioavailability (Lipinski compliant) |
| pKa (Aminothiazole) | ~5.3 (Conjugate acid) | Weakly basic; protonated in acidic media |
| H-Bond Donors | 1 (Primary Amine) | Key interaction point (e.g., Hinge region in kinases) |
| H-Bond Acceptors | 4 (N, O, S) | Versatile binding interactions |
| Tautomerism | Amino- / Imino- | Amino form predominates in solution; critical for NMR interpretation |
2.2 Stability Considerations
-
Oxidation: The 2-amino group is susceptible to oxidation over time, leading to azo-dimers. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Hydrolysis: The ethyl ester is stable at neutral pH but hydrolyzes rapidly under basic conditions (
) to the corresponding carboxylic acid (zwitterionic form).
Medicinal Chemistry Applications
This scaffold is a "molecular chameleon," capable of adopting distinct geometries to fit various binding pockets.
3.1 Pharmacophore Mapping
-
Kinase Inhibition: The 2-aminothiazole motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" residues (e.g., Asp, Glu) in kinases like Src, Abl, and CDK. The butanoate tail projects into the solvent-exposed region or hydrophobic back-pocket, depending on stereochemistry.
-
GPCR Ligands: The ester group can be converted to heterocycles (oxadiazoles, triazoles) to target adenosine or cannabinoid receptors.
-
Antimicrobials: Analogous to the side chains of cephalosporins (e.g., Cefotaxime), the aminothiazole ring enhances penetration through Gram-negative outer membranes.
3.2 Divergent Synthesis Logic
The compound serves as a hub for diversity-oriented synthesis (DOS).
Figure 2: Strategic derivatization map illustrating the scaffold's utility in generating diverse bioactive libraries.
Experimental Protocols
Safety Note: Thiazoles and
4.1 Protocol A: Synthesis of Ethyl 2-aminothiazol-4-acetate (Precursor)
Primary Hantzsch Condensation
-
Reagents: Ethyl 4-chloroacetoacetate (10 mmol), Thiourea (10 mmol), Ethanol (anhydrous, 30 mL).
-
Procedure:
-
Dissolve thiourea in ethanol in a 100 mL round-bottom flask.
-
Add ethyl 4-chloroacetoacetate dropwise over 10 minutes.
-
Reflux the mixture for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Cool to room temperature.[3][4] The hydrohalide salt of the product may precipitate.[4]
-
Neutralize with saturated
solution to pH 8. -
Extract with Ethyl Acetate (
mL), dry over , and concentrate.
-
-
Yield: Typically 80-90% of a pale yellow solid.
4.2 Protocol B:
-Alkylation to this compound
Regioselective Alkylation
-
Protection (Recommended): React precursor with
(1.1 eq) and DMAP (cat.) in DCM to protect the amine. -
Alkylation:
-
Dissolve N-Boc intermediate (5 mmol) in dry THF (20 mL) under Argon.
-
Cool to 0°C. Add NaH (60% dispersion, 6 mmol) portion-wise. Stir for 30 min.
-
Add Ethyl Iodide (6 mmol) dropwise.
-
Warm to RT and stir for 12 hours.
-
Quench with
. Extract and purify via column chromatography.
-
-
Deprotection: Treat with TFA/DCM (1:1) for 1 hour to yield the title compound.
4.3 Analytical Validation
-
1H NMR (DMSO-d6):
7.0 (s, 2H, ), 6.3 (s, 1H, Thiazole-H5), 4.1 (q, 2H, Ester ), 3.4 (t, 1H, -CH), 1.8 (m, 2H, Ethyl ), 1.2 (t, 3H), 0.9 (t, 3H). -
LC-MS: Expect
.
References
-
BenchChem. (2025).[3] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from
-
ChemicalBook. (2023). 2-Aminothiazole: Synthesis, Biological Activities and Toxicity. Retrieved from
-
Organic Chemistry Portal. (2024). Thiazole Synthesis: Hantzsch Condensation. Retrieved from
-
National Center for Biotechnology Information. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. PMC6744621. Retrieved from
-
Reagentia. (n.d.). This compound Product Page. Retrieved from
Sources
- 1. Молекулярные строительные блоки – Unigent [unigent.ru]
- 2. cacheby.com [cacheby.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Role of Ethyl 2-(2-aminothiazol-4-yl)butanoate in medicinal chemistry
An In-depth Technical Guide on the Role of Ethyl 2-(2-aminothiazol-4-yl)butanoate in Medicinal Chemistry
Authored by a Senior Application Scientist
Foreword: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the field of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure have made it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. From the early discovery of the antibiotic penicillin to the development of modern anticancer agents, the thiazole moiety has been a recurring theme in the design of novel therapeutics. This guide will delve into a specific, yet significant, derivative: this compound. We will explore its synthesis, chemical versatility, and its emerging role as a key building block in the quest for new and effective drugs.
Introduction to this compound: A Versatile Building Block
This compound is a heterocyclic compound that integrates the critical 2-aminothiazole core with a butanoate side chain at the C4 position. This specific combination of functional groups provides a unique platform for chemical modification, making it a valuable starting material for the synthesis of a diverse array of bioactive molecules. The 2-amino group serves as a key nucleophile and a site for forming crucial interactions with biological targets. The ester functionality of the butanoate side chain offers a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation. The ethyl group on the butanoate chain can also influence the lipophilicity and pharmacokinetic properties of the final compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a lead compound is fundamental to drug design. Below is a summary of the key properties of this compound.
| Property | Value | Implication in Drug Design |
| Molecular Formula | C9H14N2O2S | Provides the elemental composition. |
| Molecular Weight | 214.28 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Predicted) | ~1.5 - 2.0 | Indicates a balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and solubility. |
| Hydrogen Bond Donors | 2 (from the amino group) | Ability to form key interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (2 from the ester and 2 from the thiazole ring) | Enhances the potential for target binding. |
| pKa (Predicted) | ~5.5 (for the 2-amino group) | Influences the ionization state at physiological pH, affecting solubility and target interaction. |
Synthesis of this compound: The Hantzsch Thiazole Synthesis
The primary and most efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of a thiourea with an α-haloketone.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-chloroacetyl)butanoate
-
To a stirred solution of ethyl butanoate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
After stirring for 30 minutes, add chloroacetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-haloketone.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the synthesized ethyl 2-(2-chloroacetyl)butanoate (1.0 eq) and thiourea (1.1 eq) in a polar protic solvent such as ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Reaction Workflow Diagram
Caption: Hantzsch synthesis of this compound.
Role in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Agents
The true value of this compound lies in its versatility as a scaffold for the synthesis of a wide range of bioactive compounds. The 2-amino group and the ester functionality provide two distinct points for chemical modification, allowing for the exploration of a vast chemical space.
As a Precursor for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a crucial role in cell signaling. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminothiazole scaffold is a common feature in many approved and investigational kinase inhibitors.
Workflow for Developing Kinase Inhibitors:
Methodological & Application
Application Note: Scalable Synthesis of Ethyl 2-(2-aminothiazol-4-yl)butanoate
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of Ethyl 2-(2-aminothiazol-4-yl)butanoate . It prioritizes chemical logic, scalability, and purity, addressing the specific regiochemical challenges associated with this scaffold.
Executive Summary
This compound is a critical pharmacophore in medicinal chemistry, serving as a precursor for third-generation cephalosporins and various kinase inhibitors.[1] Its structure features a 2-aminothiazole ring linked at the 4-position to an
While the Hantzsch thiazole synthesis is the standard route for such heterocycles, the specific introduction of the ethyl group at the
This guide presents a Convergent Synthetic Strategy designed for high purity and reproducibility. It utilizes a robust Hantzsch condensation to establish the thiazole core, followed by a controlled
Retrosynthetic Analysis
The strategic disconnection reveals two distinct pathways. Pathway A (Direct Hantzsch) requires a difficult-to-synthesize
Caption: Retrosynthetic logic favoring the robust construction of the thiazole core prior to alkylation.
Experimental Protocol
Phase 1: Construction of the Thiazole Core
Objective: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate via Hantzsch Condensation.
Principle: The condensation of an
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (CAS: 638-07-3): 16.5 g (0.1 mol)[1]
-
Thiourea (CAS: 62-56-6): 7.6 g (0.1 mol)[1]
-
Ethanol (Absolute): 100 mL
-
Sodium Acetate (trihydrate): 13.6 g (0.1 mol) [Buffer to scavenge HCl]
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve Thiourea (7.6 g) in Ethanol (80 mL) at room temperature.
-
Addition: Add Ethyl 4-chloro-3-oxobutanoate (16.5 g) dropwise over 15 minutes. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~20 mL under reduced pressure.
-
Add Water (50 mL) and neutralize with saturated aqueous NaHCO₃ until pH ~7-8. The free base will precipitate as a solid.
-
Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.
-
-
Yield: Expect 14-16 g (75-85%) of off-white solid.
-
Checkpoint: Purity should be >95% by HPLC before proceeding.
-
Phase 2: Protection of the Primary Amine
Objective: Prevent N-alkylation during the subsequent step.[1]
Reagent: Di-tert-butyl dicarbonate (
Procedure:
-
Suspend the product from Phase 1 (10 g, 53.7 mmol) in Dichloromethane (DCM, 100 mL).
-
Add Triethylamine (1.2 eq) and DMAP (catalytic, 5 mol%).
-
Add
(1.1 eq) dissolved in DCM dropwise at 0°C. -
Stir at room temperature for 12 hours.
-
Wash with 1M HCl, then Brine. Dry over
and concentrate. -
Product: Ethyl 2-(2-(tert-butoxycarbonylamino)thiazol-4-yl)acetate.[1]
Phase 3: Regioselective -Alkylation
Objective: Install the ethyl group at the methylene bridge.[1]
Mechanism: Generation of a stabilized enolate followed by
Materials:
-
Protected Thiazole Acetate (from Phase 2): 1.0 eq[1]
-
Lithium Diisopropylamide (LDA): 1.1 eq (2.0 M solution in THF/Heptane)
-
Ethyl Iodide (EtI): 1.2 eq
-
Tetrahydrofuran (THF): Anhydrous
Procedure:
-
Enolate Formation:
-
In a flame-dried flask under Nitrogen, dissolve the Protected Thiazole Acetate in anhydrous THF.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add LDA solution dropwise over 20 minutes. Maintain temperature below -70°C.
-
Stir for 45 minutes at -78°C to ensure complete deprotonation. The solution typically turns deep yellow/orange.
-
-
Alkylation:
-
Add Ethyl Iodide (neat) dropwise.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
-
Quench:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate (3x).[2]
-
-
Purification:
-
Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
-
Isolate the mono-alkylated product.
-
Phase 4: Deprotection (Optional)
If the free amine is required:
-
Dissolve the alkylated intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (20% v/v).
-
Stir for 2 hours at room temperature.
-
Neutralize and extract to obtain This compound .
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| MS (ESI+) | [M+H]+ = 215.08 (calc) | LC-MS |
| 1H NMR | Characteristic triplet (Et-CH3), quartet (Et-CH2), singlet (Thiazole-H) | 400 MHz DMSO-d6 |
Key NMR Diagnostic Signals (Free Base):
- 6.30 ppm (1H, s, Thiazole C5-H)[1]
-
6.90 ppm (2H, s,
, exchangeable) -
3.45 ppm (1H, t,
-CH)[1] -
1.8-1.9 ppm (2H, m, Ethyl
)[1] -
0.90 ppm (3H, t, Ethyl
)
Critical Process Parameters (CPP)
-
Temperature Control (Phase 3): The alkylation must be initiated at -78°C. Higher temperatures during enolate formation can lead to self-condensation or decomposition of the thiazole ring.[1]
-
Stoichiometry of Base: Use exactly 1.05-1.1 equivalents of LDA. Excess base can degrade the ester; insufficient base leads to incomplete conversion.
-
Precursor Quality: The Ethyl 4-chloro-3-oxobutanoate must be free of acid chlorides or non-halogenated acetoacetate to prevent side reactions.[1]
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1] Link
-
Synthesis of Aminothiazole Acetates
-
General Protocol: BenchChem Application Note on Hantzsch Synthesis.
-
Precursor Synthesis: "Synthesis of ethyl 2-(2-aminothiazol-4-yl)acetate". PrepChem. Link
-
-
Alkylation of Thiazoleacetic Acid Derivatives
-
Chemical Data
Sources
The Versatile Intermediate: A Guide to the Synthesis and Application of Ethyl 2-(2-aminothiazol-4-yl)butanoate
This technical guide provides an in-depth exploration of Ethyl 2-(2-aminothiazol-4-yl)butanoate, a valuable synthetic intermediate for researchers, medicinal chemists, and professionals in drug development. While direct literature on this specific butanoate derivative is sparse, this document extrapolates from the well-established chemistry of its close structural analogs to present a comprehensive overview of its synthesis, characterization, and vast potential in the creation of novel therapeutic agents. The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous drugs, particularly as protein kinase inhibitors.[1]
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This heterocyclic system is a key pharmacophore in a variety of approved drugs and clinical candidates, demonstrating antimicrobial, anti-inflammatory, and anticancer properties. Its prevalence in drug design stems from its ability to act as a versatile scaffold, allowing for substitutions at multiple positions to modulate biological activity and pharmacokinetic properties.[2] Notably, 2-aminothiazole derivatives have emerged as potent inhibitors of protein kinases, which are critical targets in oncology.[3][4] These compounds often function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases that are crucial for cell signaling pathways involved in cell proliferation and survival.[1]
This compound, with its reactive amino and ester functionalities, is a prime candidate for the synthesis of diverse compound libraries for drug discovery. This guide will provide a plausible synthetic route, based on the foundational Hantzsch thiazole synthesis, and detail key downstream reactions.
Physicochemical Properties and Characterization
| Property | Predicted/Analog-Based Value | Source/Justification |
| Molecular Formula | C9H14N2O2S | Calculated |
| Molecular Weight | 214.28 g/mol | Calculated |
| Appearance | Likely a pale yellow to white solid | Based on similar 2-aminothiazole esters |
| Melting Point | -93.3 °C (for ethyl butanoate) | [5] |
| Boiling Point | 122.4 °C (for ethyl butanoate) | [5] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | General property of similar organic molecules |
Spectroscopic Characterization (Predicted):
-
1H NMR: Protons on the ethyl group would appear as a triplet and a quartet. The butanoate chain would show characteristic multiplets. The thiazole proton would be a singlet, and the amino group protons would present as a broad singlet.
-
13C NMR: Signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl and butanoate groups would be expected in their characteristic regions.
-
IR Spectroscopy: Key stretches would include N-H (amino group), C=O (ester carbonyl), and C=N and C-S (thiazole ring).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns.
Synthesis of this compound: A Proposed Protocol via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[6][7] It involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors would be thiourea and an appropriate α-halo-β-ketoester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
Application Note: Analytical HPLC Methods for Ethyl 2-(2-aminothiazol-4-yl)butanoate
This Application Note is structured as a comprehensive technical guide for the analysis of Ethyl 2-(2-aminothiazol-4-yl)butanoate. It synthesizes established chromatographic principles with specific properties of aminothiazole esters to provide a robust, self-validating protocol.
Abstract & Scope
This document details the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification and purity assessment of This compound (CAS: 412311-88-7). This compound is a critical intermediate in the synthesis of thiazole-containing pharmaceutical agents.
The protocol addresses specific analytical challenges:
-
Basicity: The 2-aminothiazole moiety (
) can cause severe peak tailing on standard silica columns. -
Hydrolytic Instability: The ethyl ester group is susceptible to hydrolysis, requiring a method capable of resolving the parent compound from its degradation product, 2-(2-aminothiazol-4-yl)butanoic acid.
Two methods are provided:
-
Method A (Isocratic): For rapid assay and content uniformity.
-
Method B (Gradient): For stability indication and impurity profiling (Hantzsch synthesis byproducts).
Chemical & Physical Properties
Understanding the analyte is the first step in robust method design.
| Property | Value / Description | Analytical Implication |
| Structure | Ethyl ester with 2-aminothiazole core | Dual functionality: Basic amine + Neutral ester. |
| Molecular Formula | MW: 214.28 g/mol . | |
| pKa (Basic) | ~5.4 (Thiazole nitrogen) | At pH < 3.0, analyte is protonated ( |
| LogP | ~1.8 - 2.2 (Estimated) | Moderately lipophilic; suitable for C18 retention. |
| UV Max | ~254 nm, ~272 nm | Strong absorbance due to conjugated thiazole ring. |
| Solubility | Soluble in MeOH, ACN, DMSO | Sample diluent should match mobile phase organic ratio. |
Method Development Strategy (The "Why")
Stationary Phase Selection
Standard C18 columns often exhibit secondary silanol interactions with the basic aminothiazole nitrogen, leading to peak tailing.
-
Recommendation: Use a Base-Deactivated C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). These columns have high carbon loads and end-capping to shield silanols.
-
Alternative: Phenyl-Hexyl columns can offer unique selectivity for the aromatic thiazole ring if the C18 fails to resolve specific aromatic impurities.
Mobile Phase Chemistry
-
pH Control: To ensure robust retention and peak shape, we must operate at least 2 pH units away from the pKa.
-
Choice:pH 2.5 - 3.0 .
-
Reasoning: At this pH, the aminothiazole is fully protonated. While this reduces retention slightly compared to the neutral form, it drastically improves peak symmetry and solubility. Furthermore, acidic conditions stabilize the ester against rapid hydrolysis compared to alkaline conditions.
-
-
Buffer: 0.1% Phosphoric Acid (H3PO4) or 20 mM Potassium Phosphate. Phosphate provides better peak shape than Formic Acid for UV detection due to ion suppression of silanols.
Detection
While 254 nm is standard, aminothiazoles often show a secondary maximum around 270-275 nm. This protocol uses 270 nm for optimal sensitivity and specificity against non-aromatic impurities.
Detailed Protocol 1: Standard Assay (Isocratic)
Purpose: Routine quality control, reaction monitoring, and yield calculation.
Chromatographic Conditions
-
System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18,
(or equivalent). -
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with dilute
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Ratio: 70% A / 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temp:
.[1] -
Injection Vol:
. -
Detection: UV @ 270 nm (Bandwidth 4 nm).
-
Run Time: 15 minutes.
Preparation of Solutions
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Standard Stock Solution (1.0 mg/mL):
-
Weigh 25 mg of Reference Standard into a 25 mL volumetric flask.
-
Dissolve in ~15 mL Diluent (sonicate if needed).
-
Make up to volume.
-
-
Working Standard (0.1 mg/mL):
-
Dilute 5.0 mL of Stock Solution to 50 mL with Diluent.
-
System Suitability Criteria (Acceptance Limits)
Before analyzing samples, inject the Working Standard 5 times.
| Parameter | Acceptance Criteria | Logic |
| Retention Time (RT) | ~6.0 - 8.0 min | Ensures adequate retention from void volume. |
| Tailing Factor ( | Critical for aminothiazoles; indicates good silanol shielding. | |
| Theoretical Plates (N) | Ensures column efficiency. | |
| RSD (Area) | precise injection and pump stability. |
Detailed Protocol 2: Stability-Indicating Method (Gradient)
Purpose: Impurity profiling, forced degradation studies, and separating the hydrolysis product (Acid).
Gradient Profile
The "Acid" degradant is more polar and will elute earlier. The "Ester" is less polar. Late-eluting dimers or starting materials (if lipophilic) require a ramp.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial hold for polar impurities (Thiourea). |
| 2.0 | 10 | End of hold. |
| 15.0 | 60 | Linear ramp to elute Ester and lipophilic impurities. |
| 18.0 | 90 | Wash column. |
| 20.0 | 90 | Hold wash. |
| 20.1 | 10 | Re-equilibrate. |
| 25.0 | 10 | End of Run. |
Forced Degradation Logic (Validation)
To validate specificity, subject the sample to:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 1 hour
Expect rise in early eluting peak (Acid form). -
Base Hydrolysis: 0.1 N NaOH, RT, 15 min
Rapid conversion to Acid form (Check mass balance). -
Oxidation: 3%
Check for N-oxide formation (likely elutes before parent).
Visualization: Method Logic & Workflow
Method Development Decision Tree
This diagram illustrates the scientific reasoning used to select the column and mobile phase.
Caption: Decision matrix for selecting pH 3.0 and Base-Deactivated columns to balance stability and peak shape.
Experimental Workflow
The standard operating procedure for routine analysis.
Caption: Step-by-step sample preparation and analysis workflow.
Troubleshooting & Maintenance
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with amine. | 1. Ensure column is "Base-Deactivated" (End-capped).2. Increase Buffer concentration (e.g., to 50 mM).3. Add 5% Methanol to Mobile Phase A. |
| Retention Time Drift | pH instability or Temperature flux. | 1. Check pH of buffer (volatile acids like TFA evaporate).2. Use column oven ( |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent is not 100% ACN. Use the Mobile Phase ratio (50:50). |
| Extra Peak @ ~2-3 min | Hydrolysis (Acid formation). | Freshly prepare samples. Keep autosampler cooled ( |
References
-
Separation of 2-Aminothiazole on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole . Scientific Reports, 2024. Available at: [Link]
-
Butamirate citrate and its hydrolysis product analysis . Analytical Methods, Royal Society of Chemistry, 2011. (Demonstrates ester hydrolysis kinetics). Available at: [Link]
Sources
- 1. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 2. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development, application and validation of RP-HPLC method for the simultaneous determination of butamirate citrate and its main degradation product in pharmaceutical dosage forms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Antimicrobial Profiling of Novel Thiazole Scaffolds
Application Note & Protocol Guide
Introduction: The Thiazole Advantage and Challenge
Thiazole rings are "privileged scaffolds" in medicinal chemistry, forming the core of potent antibiotics like penicillin (thiazolidine ring) and sulfathiazole. Their electron-rich sulfur and nitrogen atoms facilitate hydrogen bonding with biological targets such as DNA gyrase (GyrB) and peptidoglycan synthesis enzymes.
However, novel thiazole derivatives often present a specific challenge: lipophilicity-driven solubility issues . Poor solubility can lead to compound precipitation in aqueous media, resulting in false negatives (compound not reaching the target) or false positives (aggregates disrupting membranes nonspecifically).
This guide prioritizes scientific rigor . We move beyond simple "screening" to a validated, multi-parametric profiling cascade designed to de-risk thiazole hits early in the discovery phase.
The Screening Cascade
The following workflow illustrates the logical progression from compound handling to lead selection.
Caption: Figure 1. Integrated screening workflow for thiazole antimicrobials, prioritizing solubility validation before biological interrogation.
Phase 1: Compound Preparation & Solubility
Objective: Ensure the thiazole compound is truly in solution during the assay. Rationale: Thiazoles are often hydrophobic. Standard DMSO stocks (100%) can precipitate when added to aqueous Mueller-Hinton broth.
Protocol
-
Stock Preparation: Dissolve the thiazole derivative in 100% DMSO to a concentration of 10 mg/mL (or 20-50 mM). Vortex vigorously.
-
Turbidity Check:
-
Prepare a "dummy" assay well: 196 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 4 µL of Stock.
-
Measure Absorbance at 600 nm (OD600).
-
Pass Criteria: OD600 < 0.01 (comparable to blank media). If cloudy, the compound has precipitated.
-
Correction: If precipitation occurs, sonicate or reduce the testing range.
-
Phase 2: Primary Screening (MIC)
Method: Broth Microdilution (CLSI M07 Standard) Objective: Determine the Minimum Inhibitory Concentration (MIC).[1]
Critical Reagents
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2] Why? Standard MHB lacks controlled Ca²⁺ and Mg²⁺ ions, which are critical for the activity of certain antibiotics (e.g., aminoglycosides) and for membrane stability.[3] Using CAMHB ensures data reproducibility across labs [1].
-
Organisms:
-
Indicator (Optional): Resazurin (0.015%) for visual enhancement (Blue = No Growth, Pink = Growth).
Step-by-Step Protocol
-
Inoculum Prep:
-
Pick 3-5 colonies from a fresh overnight agar plate.
-
Suspend in saline to match 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve ~1 x 10^6 CFU/mL.
-
-
Plate Setup (96-well round bottom):
-
Compound Dilution:
-
Add 50 µL of thiazole stock (diluted to 2x starting concentration) to Column 1.
-
Perform serial 2-fold dilution from Col 1 to Col 10. Discard the final 50 µL from Col 10.
-
-
Inoculation:
-
Add 50 µL of the 1:150 diluted bacterial suspension to Columns 1-11.
-
Final System: 100 µL total volume, ~5 x 10^5 CFU/mL final bacterial density.[3]
-
-
Incubation: 16-20 hours at 35 ± 2°C (ambient air).
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth (no pellet/turbidity).
Data Interpretation Table
| MIC Range (µg/mL) | Classification for Novel Hits | Action |
| < 1.0 | Highly Potent | Prioritize for mechanism of action (MoA) |
| 1.0 - 16.0 | Moderate Activity | Optimize side chains (SAR) |
| > 64.0 | Inactive | Discard scaffold |
Phase 3: Bactericidal Profiling (MBC & Time-Kill)
Objective: Determine if the thiazole is Bacteriostatic (inhibits growth) or Bactericidal (kills).
Minimum Bactericidal Concentration (MBC)
-
Select wells from the MIC plate that show no growth (MIC, 2x MIC, 4x MIC).[3]
-
Remove 10 µL from each well and spot onto a Tryptic Soy Agar (TSA) plate.
-
Incubate for 24 hours.
-
Definition: MBC is the concentration killing ≥99.9% of the initial inoculum (i.e., <5 colonies visible on the spot).
Time-Kill Kinetics
Thiazoles targeting DNA gyrase often exhibit time-dependent killing.
Caption: Figure 2. Workflow for Time-Kill Kinetics assay.
Protocol:
-
Prepare 10 mL CAMHB flasks with thiazole at 1x and 4x MIC .
-
Inoculate with ~5 x 10^5 CFU/mL.
-
Incubate at 37°C with shaking.
-
At T=0, 4, 8, and 24h, remove 100 µL.
-
Serially dilute (1:10 steps) in PBS and plate on agar.
-
Analysis: A reduction of ≥3 log10 CFU/mL compared to the initial inoculum indicates bactericidal activity [2].[2][5][6]
Phase 4: Biofilm Inhibition Assay
Rationale: Many thiazoles disrupt quorum sensing or biofilm matrix formation. Method: Crystal Violet (CV) Staining [3].[7][8]
-
Growth: Grow bacteria in 96-well flat-bottom plates (MHB + 1% Glucose to stimulate biofilm) with sub-MIC concentrations of the thiazole (e.g., 0.5x MIC).
-
Incubation: 24-48 hours static at 37°C.
-
Washing: Gently dump media and wash wells 3x with sterile water to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% Crystal Violet for 15 mins.
-
Solubilization: Wash 3x with water. Air dry. Add 125 µL of 30% Acetic Acid to dissolve the dye.[9]
-
Read: Measure OD at 550 nm.
-
Calculation: % Inhibition = [1 - (OD_treated / OD_control)] x 100.
Phase 5: Cytotoxicity & Selectivity
Objective: Ensure the compound kills bacteria, not human cells. Method: MTT Assay on HEK293 (Kidney) or HepG2 (Liver) cells.
-
Seed mammalian cells (1 x 10^4 cells/well) in DMEM + 10% FBS. Incubate 24h.
-
Add thiazole compound (serial dilutions from 100 µM down).
-
Incubate 48h.
-
Add MTT reagent; incubate 4h (living mitochondria reduce MTT to purple formazan).
-
Dissolve formazan in DMSO and read OD570.
-
Calculate CC50 (Concentration cytotoxic to 50% of cells).
The Selectivity Index (SI)
[3]-
SI < 1: Toxic (Kill switch).
-
SI 1 - 10: Narrow therapeutic window.
-
SI > 10: Promising lead candidate.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[10] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.
-
Source: [3]
-
-
Nelson Labs. (n.d.). Time-Kill Kinetics: Antimicrobial Efficacy Test.
-
Source:
-
-
O'Toole, G. A. (2011).[3] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.
-
Source: [3]
-
-
BenchChem. (2025).[2][11] Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
-
Source: (General Reference for MTT workflow)
-
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.
-
Source: [3]
-
Sources
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. food.dtu.dk [food.dtu.dk]
- 5. emerypharma.com [emerypharma.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ableweb.org [ableweb.org]
- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. intertekinform.com [intertekinform.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Cell-Based Assays for Characterizing Ethyl 2-(2-aminothiazol-4-yl)butanoate Analogs
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] This heterocyclic motif is particularly prominent in the development of anticancer therapeutics, where it often functions by targeting key cellular signaling pathways.[3][4] Analogs of Ethyl 2-(2-aminothiazol-4-yl)butanoate represent a promising class of compounds requiring robust and reproducible methods for biological characterization. This guide provides a strategic framework and detailed protocols for a tiered approach to evaluating these analogs using quantitative, cell-based assays. We will cover primary screening for cytotoxic and anti-proliferative effects, followed by secondary assays to elucidate the underlying mechanism of action, with a focus on apoptosis and cell cycle arrest.
Introduction: The Rationale for a Tiered-Assay Approach
Derivatives of 2-aminothiazole exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][5] Many of these effects, particularly in oncology, are achieved by inhibiting protein kinases, which are critical regulators of cell signaling.[6] Given this, a logical first step in characterizing novel analogs is to assess their general impact on cell viability and proliferation. Compounds demonstrating significant activity can then be advanced to more complex, mechanism-defining assays.
This tiered strategy, often called a screening cascade, is both resource-efficient and scientifically rigorous. It allows for the rapid identification of potent compounds while systematically building a comprehensive biological profile. Our proposed workflow begins with a broad assessment of metabolic activity and culminates in a detailed analysis of specific cellular fates like apoptosis and cell cycle disruption.
Figure 1: Tiered Assay Workflow for Compound Characterization.
Tier 1 Protocol: Cell Viability and Proliferation (MTS Assay)
The initial assessment of a compound library is most effectively performed using a high-throughput, robust assay that measures overall cell health. The MTS assay is a colorimetric method that quantifies the metabolic activity of a cell population, which serves as an excellent proxy for cell viability and proliferation.[7]
Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble, colored formazan product.[7][8] The amount of formazan produced, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[8][9]
2.1. Materials
-
Cell Line: A relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, or HCT116 colon carcinoma). Ensure cells are in the logarithmic growth phase.
-
Test Compounds: Analogs of this compound, dissolved in sterile DMSO to create concentrated stocks (e.g., 10 mM).
-
Positive Control: Staurosporine or another known cytotoxic agent (e.g., 10 mM stock in DMSO).
-
Reagents:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
-
Equipment:
-
Sterile, clear, flat-bottom 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 490 nm.
-
Multichannel pipette.
-
2.2. Step-by-Step Protocol
-
Cell Seeding: a. Harvest and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL. b. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). c. Scientist's Note: Avoid seeding cells in the outer perimeter wells to minimize "edge effects." Fill these wells with 100 µL of sterile PBS to maintain humidity. d. Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: a. Prepare serial dilutions of your test compounds and the positive control in complete medium. A common starting range is 0.1 nM to 100 µM. b. Also prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%). c. Gently remove the medium from the wells and add 100 µL of the appropriate compound dilution, vehicle control, or medium-only (for untreated controls). d. Incubate the plate for 48-72 hours. e. Rationale: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation, as it allows for multiple cell doubling times.
-
MTS Assay and Measurement: [8][10][11] a. Add 20 µL of the MTS reagent directly to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically for your specific cell line. c. Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.
2.3. Data Analysis and Presentation
-
Background Subtraction: Subtract the average absorbance of the medium-only wells (no cells) from all other readings.
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100
-
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in graphing software (like GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) for each compound.
Table 1: Example IC50 Data for this compound Analogs
| Compound ID | Structure Modification | Cell Line | IC50 (µM) |
| ATB-001 | Parent Compound | A549 | 15.2 |
| ATB-002 | 4-Fluoro substitution | A549 | 2.8 |
| ATB-003 | N-acetyl modification | A549 | > 100 |
| Staurosporine | Positive Control | A549 | 0.05 |
Tier 2 Protocols: Elucidating the Mechanism of Action (MOA)
Compounds that exhibit potent anti-proliferative activity (e.g., IC50 < 10 µM) in the primary screen should be investigated further to understand how they are affecting the cells. Two common mechanisms for anti-cancer compounds are the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).
Figure 2: Potential Downstream Effects of Compound Action.
3.1. MOA Assay 1: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
Principle: A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[12] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[13]
-
Cell Seeding and Treatment: a. Seed cells in an opaque-walled, white 96-well plate at the same density as the MTS assay. b. Rationale: Opaque plates are essential to prevent well-to-well crosstalk of the luminescent signal. c. After 24 hours, treat cells with your test compounds at concentrations around their IC50 value (e.g., 0.5x, 1x, and 5x IC50). Include vehicle and positive controls (e.g., Staurosporine). d. Incubate for a shorter duration than the proliferation assay (e.g., 6, 12, or 24 hours) to capture the apoptotic events before widespread cell death.
-
Assay Procedure: [12] a. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. b. Remove the plate from the incubator and allow it to cool to room temperature. c. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. d. Mix the contents on a plate shaker at low speed for 30-60 seconds. e. Incubate at room temperature for 1-3 hours, protected from light. f. Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase activity by dividing the relative light units (RLU) of the treated samples by the average RLU of the vehicle-treated samples. A significant (e.g., >2-fold) increase indicates apoptosis induction.
3.2. MOA Assay 2: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
Principle: Cell cycle analysis by flow cytometry is a powerful technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[14] By staining fixed, permeabilized cells with PI, the amount of fluorescence emitted by a cell is directly proportional to its DNA content. This allows for the quantification of cells in each phase, revealing any compound-induced cell cycle arrest.[16][17]
-
Cell Culture and Treatment: a. Seed cells in 6-well plates at an appropriate density to reach ~70% confluency after the treatment period. b. Treat cells with the test compounds (at 1x and 5x IC50) for 24 hours.
-
Cell Harvesting and Fixation: a. Harvest both adherent cells and any floating cells (which may be apoptotic) into a single tube. b. Wash the cells with ice-cold PBS. c. Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This step is crucial for permeabilizing the cells and preserving DNA integrity.[14] d. Store fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining and Analysis: [14] a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in a PI staining solution containing RNase A. c. Rationale: RNase A is essential to degrade cellular RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[14] d. Incubate for 30 minutes at room temperature in the dark. e. Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms. The software will deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle profiles of treated samples to the vehicle control. A significant increase in the percentage of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.
Table 2: Example Cell Cycle Analysis Data for Compound ATB-002
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Interpretation |
| Vehicle (0.5% DMSO) | 55.4% | 28.1% | 16.5% | Normal Distribution |
| ATB-002 (2.8 µM) | 20.1% | 15.3% | 64.6% | Strong G2/M Arrest |
Conclusion and Future Directions
This tiered application guide provides a robust framework for the initial characterization of novel this compound analogs. By first identifying potent anti-proliferative compounds with the MTS assay and then interrogating their mechanism using apoptosis and cell cycle assays, researchers can efficiently build a comprehensive pharmacological profile.
Compounds demonstrating a clear mechanism, such as strong G2/M arrest or potent apoptosis induction, would be prioritized for further studies. These could include specific kinase inhibition assays to identify the direct molecular target, or in vivo studies in animal models to assess therapeutic efficacy.[18][19] This systematic approach ensures that resources are focused on the most promising candidates for drug development.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information (PMC). [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Center for Biotechnology Information (PMC). [Link]
-
Assaying cell cycle status using flow cytometry. (2014). National Center for Biotechnology Information (PMC). [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. [Link]
-
Khalifa, M. E., et al. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Cell-based Kinase Assays. (n.d.). Profacgen. [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
MTS assay in THP-1 cells. (n.d.). EU NanoSafety Cluster. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (n.d.). Creative Bioarray. [Link]
-
MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. [Link]
-
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Semantic Scholar. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Center for Biotechnology Information (PMC). [Link]
-
MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. (2025). ISCA. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. [Link]
-
Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 7. iscaconsortium.org [iscaconsortium.org]
- 8. broadpharm.com [broadpharm.com]
- 9. materialneutral.info [materialneutral.info]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. inits.at [inits.at]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(2-aminothiazol-4-yl)butanoate
Welcome to the technical support center for the synthesis of Ethyl 2-(2-aminothiazol-4-yl)butanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This guide is structured to address specific challenges you may encounter during your experimental work, offering practical, evidence-based solutions.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone or α-halo-β-ketoester with a thioamide. In this specific case, the reaction proceeds between ethyl 2-chloro-3-oxohexanoate and thiourea. The resulting 2-aminothiazole core is a prevalent scaffold in medicinal chemistry.[1] Achieving high yields and purity can be challenging, and this guide will address common pitfalls and their resolutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Hantzsch thiazole synthesis are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[2] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the ethyl 2-chloro-3-oxohexanoate and thiourea are of high purity. Impurities in the α-halo-β-ketoester can lead to unwanted side reactions.
-
Reaction Temperature: The reaction typically requires heating (reflux). Sub-optimal temperatures can lead to incomplete reactions. Conversely, excessively high temperatures may promote side reactions or degradation of the product.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, while prolonged reaction times can lead to the formation of degradation products.
-
Stoichiometry: An excess of thiourea is often used to ensure the complete consumption of the more valuable α-halo-β-ketoester. Experiment with varying the molar ratio of thiourea to the ketoester.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a known challenge. The most common side products include:
-
Isomeric Impurities: Bromination of ethyl acetoacetate, a related precursor, can occur on both sides of the carbonyl group, leading to different isomers upon cyclization.[3] Ensuring regioselective chlorination during the synthesis of ethyl 2-chloro-3-oxohexanoate is critical.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will observe spots corresponding to ethyl 2-chloro-3-oxohexanoate and thiourea.
-
Hydrolysis Products: If the reaction conditions are too acidic or basic, or if there is excessive water present during workup, the ester group can be hydrolyzed to the corresponding carboxylic acid.
-
Pseudothiohydantoin: This can form from the reaction of thiourea with a halo-ester.[4]
To minimize these impurities, consider the following:
-
Control of Halogenation: Use a well-established protocol for the synthesis of ethyl 2-chloro-3-oxohexanoate to ensure the chlorine is introduced at the desired position.
-
Anhydrous Conditions: While some protocols use aqueous ethanol, minimizing excess water can reduce hydrolysis.
-
Optimized Work-up: Neutralize the reaction mixture carefully. Washing with a mild base solution like sodium bicarbonate can help remove acidic impurities.
Q3: The purification of my product is proving difficult. What are the recommended purification strategies?
A3: Purification can be challenging due to the polar nature of the 2-aminothiazole group. The following methods are recommended:
-
Recrystallization: This is often the most effective method for obtaining highly pure product. Suitable solvent systems include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Acid-Base Extraction: The basicity of the 2-amino group can be exploited. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be re-precipitated by neutralizing the aqueous layer with a base.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane 1:1) to separate the starting materials from the product. The disappearance of the limiting reactant (typically the α-halo-β-ketoester) indicates the completion of the reaction. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[5]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive α-halo-β-ketoester (degraded or impure).2. Incorrect reaction temperature.3. Insufficient reaction time. | 1. Verify the purity and integrity of ethyl 2-chloro-3-oxohexanoate using NMR or GC-MS. Synthesize fresh if necessary.2. Ensure the reaction mixture is refluxing gently. Use a thermometer to monitor the internal temperature.3. Monitor the reaction by TLC until the limiting reactant is consumed. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high.2. Presence of significant impurities in starting materials.3. Extended reaction time leading to polymerization or degradation. | 1. Reduce the reaction temperature and monitor closely.2. Purify starting materials before use.3. Optimize reaction time by monitoring with TLC. |
| Product is an Oil and Difficult to Crystallize | 1. Presence of impurities that inhibit crystallization.2. The product may be an oil at room temperature. | 1. Purify the crude product using column chromatography before attempting recrystallization.2. Try to form a salt (e.g., hydrochloride) which may be more crystalline. |
| Inconsistent Yields Between Batches | 1. Variations in the quality of starting materials.2. Inconsistent reaction conditions (temperature, stirring, etc.).3. Scaling issues. | 1. Use starting materials from the same lot or re-purify each batch.2. Standardize all reaction parameters.3. When scaling up, ensure efficient stirring and heat transfer. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Ethyl 2-chloro-3-oxohexanoate (1.0 eq)[6]
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea in anhydrous ethanol.
-
Add ethyl 2-chloro-3-oxohexanoate to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
Monitoring and Analysis
Accurate analysis is crucial for confirming the structure and purity of the final product.
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the ethyl ester group (triplet and quartet), the butanoate side chain, the thiazole ring proton, and the amino protons.[7] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons (ester and ketone), the thiazole ring carbons, and the aliphatic carbons of the ethyl and butanoate groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the product (C10H14N2O2S).[8] |
| HPLC | Purity assessment and quantification. | A single major peak for the pure product. The retention time will depend on the column and mobile phase used. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for N-H stretching (amino group), C=O stretching (ester), and C=N stretching (thiazole ring). |
Visualizing the Synthesis and Troubleshooting
Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
-
Ejaz, S., et al. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. Retrieved from [Link]
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). (n.d.). Google Patents.
-
Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Pseudothiohydantoin. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate. Retrieved from [Link]
-
3. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal. Retrieved from [Link]
-
Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of compounds 8–30. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 2-chloro-3-oxohexanoate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-chloro-3-oxohexanoate | C8H13ClO3 | CID 11424094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum [chemicalbook.com]
- 8. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side-product formation in Hantzsch thiazole synthesis
Technical Support Center: Hantzsch Thiazole Synthesis Ticket System: Advanced Organic Synthesis Division Subject: Troubleshooting Side-Product Formation & Reaction Failure Modes
Introduction: The Hantzsch Paradox
The Hantzsch thiazole synthesis is deceptively simple: the condensation of an
This guide treats your reaction flask as a crime scene. We analyze the "bodies" (side products) to determine the "killer" (reaction conditions).
Module 1: The "Red" Reaction (Tars & Polymerization)
Symptom: The reaction mixture turns dark red or black within minutes; yield is low; crude NMR shows broad, undefined peaks in the aliphatic region.
Diagnosis:
-
Mechanism: The
-haloketone forms an oxyallyl cation intermediate (or enolate) which dimerizes. This often leads to 2,5-diarylfurans or complex oligomers (tars). -
Trigger: High temperatures at the start of the reaction; basic pH before S-alkylation is complete.
Troubleshooting Protocol:
| Variable | Adjustment | Rationale |
|---|
| Temperature | Start Cold (0°C) | Slows the self-condensation rate (
Module 2: The "Stuck" Intermediate (Incomplete Cyclization)
Symptom: LC-MS shows a mass of
Diagnosis: Stable 4-Hydroxythiazoline Trap The reaction proceeds through S-alkylation to form an intermediate, which then cyclizes to a 4-hydroxythiazoline . The final step—dehydration to the aromatic thiazole—is the energy barrier.
-
Cause: Electron-withdrawing groups (EWGs) on the ketone destabilize the carbocation character required for dehydration. Bulky R-groups prevent planarization.
-
The Fix: You must force the dehydration.
Rescue Protocol (The "Chemical Sledgehammer"):
-
Isolate the intermediate (often a solid).
-
Resuspend in anhydrous
. -
Add Trifluoroacetic Anhydride (TFAA) (1.1 equiv) and Pyridine (2.0 equiv).
-
Stir at RT for 1 hour.
-
Result: TFAA esterifies the hydroxyl group, turning it into a hyper-leaving group (trifluoroacetate), forcing aromatization.
Module 3: The "Wrong" Peak (Regioisomers & Dimers)
Symptom: Mass is correct, but NMR shifts are wrong (Regioisomer) OR Mass is exactly double
Scenario A: The Regioisomer (N-Substituted Thioureas)
-
Issue: When using N-monosubstituted thioureas, you can form the 2-aminothiazole (desired) or the 2-imino-2,3-dihydrothiazole (isomer).
-
Root Cause: Acidic Conditions. Strong acid (HBr byproduct) protonates the nitrogen, making the imino form kinetically favorable during cyclization.
-
Solution: Maintain neutral conditions. Use ethanol with fused sodium acetate (NaOAc) to buffer the HBr immediately.
Scenario B: The Oxidative Dimer
-
Issue: Formation of Formamidine Disulfide or Thiazole Dimers .
-
Root Cause: Oxidation. Thiourea is easily oxidized to formamidine disulfide by air, Fe(III), or Cu(II) impurities. 2-Aminothiazoles can also oxidatively dimerize at the 5-position.
-
Solution: Degas solvents with
. Add a pinch of sodium metabisulfite if reagents are old.
Visualizing the Divergence
Figure 1: Mechanistic divergence in Hantzsch synthesis. Path to product requires overcoming the dehydration barrier while avoiding polymerization.
Module 4: The "Golden Standard" Protocol
Optimized for 2-bromoacetophenone derivatives + Thiourea.
-
Preparation: Dissolve Thiourea (1.1 equiv) in Ethanol (0.5 M concentration). Add NaOAc (1.1 equiv).
-
Why? NaOAc buffers the HBr, preventing acid-catalyzed isomerization and protecting acid-sensitive substrates.
-
-
Addition: Cool solution to 0°C. Dissolve
-haloketone (1.0 equiv) in minimal EtOH. Add dropwise over 15 minutes.-
Why? Keeps electrophile concentration low, starving the self-condensation pathway.
-
-
Reaction: Allow to warm to RT. Only heat to reflux after TLC shows consumption of the haloketone (usually 1 hour).
-
Why? Heating too early promotes tar formation.
-
-
Workup: Pour into 5% aqueous
. Filter the precipitate.[2]-
Note: If product is an oil, extract with EtOAc, but avoid acidic washes which can salt out the thiazole.
-
FAQ: Quick Troubleshooting
Q: Can I use water as a solvent?
A: Yes. Green Chemistry approaches use water with
Q: My product is water-soluble and I can't filter it.
A: This is common for alkyl-thiazoles. Do not neutralize with water. Instead, remove EtOH in vacuo, treat the residue with saturated
Q: I see a spot on TLC that doesn't move (baseline). A: That is likely the hydrobromide salt of your thiazole. Treat a small aliquot with TEA and re-spot. If it moves, your reaction worked; you just need a basic workup.
References
- Citation: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Regioselectivity in Acidic Conditions
-
Citation: Bramley, S. E., et al. (1987).[3] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1.
-
Source:
-
-
Alpha-Haloketone Dimerization (Furan Formation)
- Citation: Wang, B., et al. (2019). "One-Step Regioselective Synthesis of Benzofurans from Phenols and -Haloketones." Molecules, 24(12), 2267.
-
Source: (Details the oxyallyl cation pathway competing with substitution).
- Green Chemistry Approaches (Water/Cyclodextrin): Citation: Deligeorgiev, T., et al. (2010). "Green synthesis of some 2-aminothiazoles in aqueous medium." Ultrasonics Sonochemistry. Relevance: Validates water as a superior solvent to suppress tars.
- Dehydration Agents (TFAA)
Sources
Troubleshooting low conversion rates in thiazole ring formation
Technical Support Center: Thiazole Ring Formation
Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole synthesis and troubleshoot common challenges, particularly low conversion rates. My insights are drawn from extensive experience in synthetic chemistry and are grounded in established scientific literature to ensure you receive reliable and actionable advice.
FAQs: Troubleshooting Low Conversion Rates in Thiazole Synthesis
Low yields in thiazole synthesis can be frustrating and time-consuming. This section addresses the most common issues encountered in the lab and provides a systematic approach to identifying and resolving them.
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common causes and how can I begin to troubleshoot?
Low yields in the classic Hantzsch thiazole synthesis, the condensation of an α-haloketone with a thioamide, can stem from several factors.[1][2] A systematic approach to troubleshooting is the most effective way to pinpoint the issue. Here’s where to start:
-
Re-evaluate Your Reaction Conditions: Suboptimal conditions are a frequent culprit.[1] This includes temperature, solvent, reaction time, and pH.
-
Assess Starting Material Quality: The purity and stability of your α-haloketone and thioamide are paramount. These reagents can degrade over time.[3]
-
Investigate Potential Side Reactions: The formation of unwanted byproducts, such as isomers, can significantly reduce the yield of your desired product.[1][3]
-
Consider Stoichiometry: Incorrect molar ratios of your reactants can lead to incomplete conversion.[1]
The following sections will delve deeper into each of these areas, providing specific, actionable protocols to enhance your reaction outcomes.
Q2: How do I optimize the reaction conditions for my thiazole synthesis?
Optimizing reaction parameters is a critical step in improving yields.[1] Here is a breakdown of key conditions to investigate:
-
Temperature: The ideal temperature is highly dependent on your specific substrates.[3] Some reactions proceed efficiently at room temperature, while others require heating. If you observe no product formation, a modest increase in temperature may be beneficial. However, be aware that excessive heat can promote side reactions and decomposition.[3] Conversely, if you are seeing significant byproduct formation at elevated temperatures, lowering the temperature could improve selectivity. A good starting point is to screen a range of temperatures (e.g., room temperature, 50 °C, and reflux) to determine the optimal setting.
-
Solvent: The choice of solvent is crucial. Alcohols like ethanol are commonly used, but for some substrates, aprotic solvents such as DMF may lead to better results.[3] Modern, "green" approaches often utilize water or polyethylene glycol (PEG) as solvents, or even solvent-free conditions, which have been shown to improve yields in some cases.[4][5] It is advisable to screen a variety of solvents with different polarities.
-
Reaction Time: Incomplete conversion can be a result of insufficient reaction time.[3] Conversely, prolonged reaction times can lead to the formation of degradation products.[3] It is essential to monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration.
-
pH of the Reaction Mixture: The Hantzsch synthesis is sensitive to pH.[3] Acidic conditions can promote the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles.[1][3][6] Therefore, maintaining neutral or slightly basic conditions is often recommended to favor the formation of the desired 2-aminothiazole product.[1][3] You can adjust the pH of your reaction mixture using a mild base.
Table 1: Recommended Starting Conditions for Hantzsch Thiazole Synthesis Optimization
| Parameter | Recommended Range/Options | Notes |
| Temperature | Room Temp to Reflux | Start with a moderate temperature (e.g., 50-80 °C) and adjust based on reaction progress and byproduct formation. |
| Solvent | Ethanol, DMF, Acetonitrile, Water, PEG-400 | The choice of solvent can significantly impact yield and should be screened.[3][4] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal time.[3][7] |
| pH | Neutral to slightly basic | Use of a mild base can prevent the formation of isomeric byproducts.[1][3] |
Q3: I suspect my starting materials are the problem. How can I ensure their quality?
The stability and purity of your starting materials are critical for a successful reaction. Here's how to address potential issues:
-
α-Haloketone Stability: These compounds can be unstable and should ideally be freshly prepared or purified before use.[3] Storage in a cold, dark environment is recommended to prevent decomposition.[3] Purification can often be achieved through recrystallization or distillation.[1]
-
Thioamide Purity: Impurities in the thioamide can lead to unwanted side reactions.[3] Using a high-purity thioamide is essential. If you suspect impurities, consider purifying it before use.
Experimental Protocol: Monitoring Reaction Progress with TLC
-
Prepare your TLC plate: Draw a light pencil line about 1 cm from the bottom of the plate.
-
Spot your samples: On the starting line, apply small spots of your starting materials (α-haloketone and thioamide) as references, and a spot of your reaction mixture.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent will move up the plate by capillary action.
-
Visualize the spots: Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp or by staining (e.g., with iodine vapor).[7]
-
Analyze the results: By comparing the spots of your reaction mixture to your starting material references, you can determine if the reactants are being consumed and if a new product spot is forming.[7]
Q4: I've isolated a major byproduct that I believe is an isomer. How can I prevent its formation?
A common side reaction in the Hantzsch synthesis is the formation of isomeric impurities, particularly 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[1][3]
Caption: Influence of pH on Hantzsch Thiazole Synthesis.
To minimize the formation of this isomer, consider the following:
-
pH Control: As mentioned previously, maintaining a neutral or slightly basic pH is often the most effective strategy.[1][3]
-
Reaction Temperature and Time: Prolonged reaction times or high temperatures, even in a neutral medium, can potentially lead to isomerization.[3] Monitor your reaction closely and stop it once the formation of the desired product is maximized.
Q5: Are there alternative synthetic strategies or catalysts I can use to improve my yield?
Yes, significant advancements have been made in developing more efficient and environmentally friendly methods for thiazole synthesis.
-
Catalysis: The use of catalysts can significantly enhance reaction rates and yields.[1] A variety of catalysts have been reported, including:
-
Reusable Catalysts: Magnetically recoverable nanoparticles, for example, offer an efficient and "green" option as they can be easily separated from the reaction mixture and reused.[8]
-
Phase-Transfer Catalysts: Cetyl trimethyl ammonium bromide (CTAB) has been used to achieve high yields in shorter reaction times.[4]
-
Basic Catalysts: Hindered bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective and are considered environmentally friendly.[4]
-
-
Alternative Energy Sources:
-
Alternative Synthetic Routes: While the Hantzsch synthesis is the most common, other methods exist, such as the Cook-Heilborn and Gabriel syntheses.[2] Depending on your target molecule, exploring these alternative routes might be beneficial.
Caption: General Troubleshooting Workflow for Low Conversion Rates.
References
-
A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies | ACS Omega. Available at: [Link]
-
Optimization of reaction conditions a | Download Table - ResearchGate. Available at: [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]
-
Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications. Available at: [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. Available at: [Link]
-
(PDF) Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - ResearchGate. Available at: [Link]
-
Thiazole formation through a modified Gewald reaction - Beilstein Journals. Available at: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. Available at: [Link]
-
Thiazole formation through a modified Gewald reaction - PMC. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
-
(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity - ResearchGate. Available at: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]
Sources
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- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2-Aminothiazole Synthesis
Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: OPT-CAT-TZ-001 Subject: Troubleshooting Yield & Selectivity via Catalyst Loading in Hantzsch Condensation
Diagnostic Phase: The "Loading Plateau" Phenomenon
Q: I increased my catalyst loading from 5 mol% to 20 mol%, but my yield actually decreased or plateaued. Why isn't "more" always "better"?
A: This is a classic non-linear response curve common in heterocycle synthesis. In the Hantzsch thiazole synthesis (condensation of
However, exceeding the Critical Loading Threshold (CLT) —typically 10–15 mol% for most Lewis acids—introduces three specific failure modes:
-
Over-Acidification: High loading of acidic catalysts (e.g., Iodine, Silica-supported acids) can protonate the thiourea amine groups, reducing their nucleophilicity and stalling the initial attack.
-
Side-Reaction Promotion: Excess catalyst often accelerates the self-condensation of
-haloketones (forming furan derivatives) or promotes the formation of isomeric impurities (e.g., 2-imino-2,3-dihydrothiazoles) rather than the thermodynamic aromatic thiazole product. -
Mass Transfer Limitations (Heterogeneous): For solid catalysts (e.g.,
), going beyond 15 wt% often leads to aggregation in the reaction vessel, reducing the effective surface area per gram of catalyst.
Key Takeaway: You must identify the inflection point where kinetic benefit is overtaken by parasitic side reactions.
Optimization Workflow & Logic
To determine the optimal loading for your specific substrate, do not guess. Follow this standardized optimization loop.
Figure 1: Catalyst Optimization Logic Flow
Caption: Step-wise decision matrix for determining Critical Loading Threshold (CLT) without wasting reagents.
Standardized Protocols (Field-Proven)
Protocol A: Homogeneous Catalysis (Molecular Iodine)
Best for: Rapid screening, high solubility substrates.
Context: Molecular iodine (
Methodology:
-
Stoichiometry: Mix substituted
-bromoacetophenone (1.0 equiv) and thiourea (1.1 equiv). -
Catalyst Addition: Add 10 mol% molecular iodine (
).[1] -
Solvent: Ethanol (reflux) or Water (if using "green" mediated methods).
-
Reaction: Reflux for 1–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Workup (Crucial):
Data Validation (Yield vs. Loading):
| Entry | Catalyst ( | Time (min) | Yield (%) | Observation |
| 1 | 0 (None) | 180 | 76 | Slow, incomplete conversion |
| 2 | 5 | 45 | 88 | Clean, but slower kinetics |
| 3 | 10 | 40 | 97 | Optimal balance |
| 4 | 20 | 40 | 96 | No gain; harder to quench |
Data synthesized from Kidwai et al. [1] and comparative benchmarks.
Protocol B: Heterogeneous Catalysis (Silica-Supported Tungstosilicic Acid)
Best for: Scale-up, green chemistry, catalyst recycling.
Context: Solid acids like
Methodology:
-
Preparation: Use 15 wt% loading of Tungstosilicic acid on Silica Gel (
). -
Loading: Use 15 mol% equivalent of the supported catalyst relative to the substrate.
-
Solvent: Ethanol/Water (1:1 v/v) to ensure thiourea solubility.
-
Reaction: Reflux or Ultrasonic Irradiation (US).[4]
-
Note: Ultrasound significantly reduces time (from 3h to <30 min).
-
-
Recycling: Filter catalyst, wash with acetone, dry at 100°C. Reusable up to 4 cycles with <5% yield loss.
Data Validation (Loading Limit):
| Entry | Catalyst ( | Yield (%) | Note |
| 1 | 5 | 82 | Incomplete |
| 2 | 10 | 89 | Good |
| 3 | 15 | 94 | Maximum efficiency |
| 4 | 20 | 94 | Plateau (Waste of catalyst) |
Data referenced from Bouherrou et al. [2].[5]
Mechanistic Insight: Where the Catalyst Acts
Understanding the mechanism helps you troubleshoot why loading matters. The catalyst stabilizes the polar transition state during the nucleophilic attack.
Figure 2: Catalyst-Activated Hantzsch Mechanism
Caption: The catalyst (Red) lowers the activation energy for the initial C-S bond formation.
Troubleshooting Matrix (FAQ)
Q: My product is a sticky solid/gum instead of a precipitate. Is this a catalyst issue?
-
Root Cause: Often caused by over-loading the catalyst, leading to polymerization of the haloketone, or incomplete neutralization of the acid catalyst during workup.
-
Fix:
-
Reduce catalyst loading by 50%.
-
Ensure workup includes a distinct neutralization step (add
until pH ~8). -
Recrystallize from hot ethanol.
-
Q: I am using a heterogeneous catalyst (Nanoparticles), but activity drops after Run 1.
-
Root Cause: Pore blocking (fouling) or leaching of the active phase.
-
Fix:
-
Wash the recovered catalyst with a polar solvent (Ethanol/Acetone) to remove organic deposits.
-
Calcination (re-heating) may be required for zeolite-based catalysts to burn off "coke."
-
Verify leaching by filtering the catalyst hot at 50% conversion and seeing if the filtrate continues to react. If it does, your catalyst is leaching (acting homogeneously).
-
Q: Can I use "Green" solvents like water?
-
Answer: Yes, but solubility is the limiting factor.
-
Adjustment: When using water, Cyclodextrin or Surfactant-based catalysts are preferred over simple Lewis acids to create a micellar environment that solubilizes the organic haloketone [3].
References
-
Kidwai, M. et al. "Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives." Journal of Heterocyclic Chemistry.
-
Bouherrou, S. et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives... Using Silica Supported Tungstosilisic Acid."[3][4][5][6] Molecules, 2017.[7]
-
BenchChem Technical Staff. "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions." BenchChem Support Protocols.
-
Kalhor, M. et al. "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid... Ca/4-MePy-IL@ZY-Fe3O4." RSC Advances, 2023.
-
Potewar, T.M. et al. "An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst." ResearchGate.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of Ethyl 2-(2-aminothiazol-4-yl)butanoate via ¹H NMR Spectroscopy
Executive Summary
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress and regulatory compliance. Misidentification of a molecule's structure can lead to wasted resources, invalid biological data, and significant delays in the drug development pipeline. This guide provides an in-depth, expert-led comparison of the ¹H NMR (Proton Nuclear Magnetic Resonance) spectral data expected for Ethyl 2-(2-aminothiazol-4-yl)butanoate, a heterocyclic compound of interest, against a potential synthetic isomer. We will dissect the predicted spectrum, explain the rationale behind each signal, and demonstrate how ¹H NMR serves as a rapid, reliable, and definitive tool for structural validation.
Introduction: The Imperative of Structural Integrity in Drug Discovery
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[1] this compound represents a key intermediate or analog in the synthesis of more complex bioactive molecules. Given the potential for isomeric byproducts during synthesis—for instance, through alternative cyclization pathways—rigorous structural elucidation is not merely a formality but a critical checkpoint.
¹H NMR spectroscopy stands as the preeminent analytical technique for this purpose. It provides a detailed "fingerprint" of a molecule by mapping the chemical environment of every proton.[2][3] By analyzing four key parameters—chemical shift, integration, signal multiplicity (splitting), and coupling constants—we can piece together the molecular puzzle with a high degree of confidence. This guide will walk through the process of predicting, interpreting, and validating the structure of this compound, contrasting it with a plausible isomer to highlight the discerning power of the technique.
Foundational Principles of ¹H NMR Interpretation
A robust interpretation of an ¹H NMR spectrum relies on understanding its core components:
-
Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms (like O, N) or aromatic rings are "deshielded" and appear at a higher ppm value (downfield).[2][4]
-
Integration : The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the different types of protons in the molecule.[3]
-
Multiplicity (Splitting) : Caused by the magnetic influence of non-equivalent protons on adjacent carbons (spin-spin coupling), this splits a signal into multiple peaks (e.g., a singlet, doublet, triplet). The 'n+1' rule is a useful guide, where 'n' is the number of neighboring protons, determining the number of peaks in a signal.[3][5]
-
Coupling Constant (J) : The distance between the peaks in a multiplet, measured in Hertz (Hz), provides crucial information about the connectivity and spatial relationship of the coupled protons.[6]
Predicted ¹H NMR Spectrum: The Signature of this compound
Let us deconstruct the target molecule and predict the ¹H NMR signals. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆, which is capable of dissolving a wide range of organic compounds and allows for the observation of exchangeable protons like those in an amino group.[7][8]
Structure and Proton Assignments:
(Image depicting the chemical structure with key protons labeled for NMR assignment.)
| Proton Label | Assignment | Integration | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Ha | Thiazole C5-H | 1H | Singlet (s) | ~6.8 | This proton is on the aromatic thiazole ring and has no adjacent protons, resulting in a singlet. Its position is typical for protons on electron-rich aminothiazole rings.[8][9] |
| Hb | Amino (-NH₂) | 2H | Broad Singlet (br s) | ~7.1 | Amino protons are exchangeable and often appear as a broad signal. The chemical shift can be variable. In DMSO-d₆, they are clearly observable.[7][8] |
| Hc | Methine (α-CH) | 1H | Triplet (t) | ~3.9 | This proton is alpha to the thiazole ring and adjacent to a CH₂ group (Hₑ), splitting it into a triplet. The proximity to the aromatic ring causes a downfield shift. |
| Hd | Ester Methylene (-OCH₂) | 2H | Quartet (q) | ~4.1 | Adjacent to the three Hf protons, this signal is a quartet. Its significant downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester group.[5] |
| He | Butyl Methylene (-CH₂-) | 2H | Multiplet (m) or Sextet | ~1.8 | Coupled to both the methine proton (Hc, 1H) and the methyl protons (Hg, 3H), this signal will be a complex multiplet. |
| Hf | Ester Methyl (-CH₃) | 3H | Triplet (t) | ~1.2 | Coupled to the two Hd protons, resulting in a triplet. This is a classic signature for an ethyl group attached to an oxygen.[5] |
| Hg | Butyl Methyl (-CH₃) | 3H | Triplet (t) | ~0.9 | This terminal methyl group is coupled to the adjacent methylene group (Hₑ, 2H), giving a triplet in the shielded (upfield) region of the spectrum. |
Experimental Protocol for ¹H NMR Acquisition
To ensure reproducible and high-quality data, a standardized protocol is essential.
Objective: To acquire a high-resolution ¹H NMR spectrum of the synthesized compound for structural verification.
Materials:
-
Sample (~5-10 mg)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tube: 5 mm diameter, high precision
-
NMR Spectrometer: 400 MHz or higher
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean vial. Ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
Standard Addition: Add a minimal amount of TMS (if not already present in the solvent) to serve as the internal reference (δ = 0.00 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse parameters. A spectral width of -2 to 12 ppm is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum manually to ensure all peaks are in positive absorption mode. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each.
Comparative Analysis: Distinguishing Isomers
The true power of NMR is revealed when comparing the expected data against that of plausible alternatives. A likely isomer from a synthetic perspective is Ethyl 4-(2-aminothiazol-4-yl)butanoate , where the four-carbon chain acts as a linker between the thiazole ring and the ethyl ester.
Structure of Isomer: Ethyl 4-(2-aminothiazol-4-yl)butanoate
(Image depicting the isomeric structure for comparison.)
Predicted ¹H NMR Data Comparison:
| Signal | Target: this compound | Isomer: Ethyl 4-(2-aminothiazol-4-yl)butanoate | Key Differentiating Feature |
| Thiazole C5-H | ~6.8 ppm (s, 1H) | ~6.7 ppm (s, 1H) | Minimal difference expected. |
| -NH₂ | ~7.1 ppm (br s, 2H) | ~7.0 ppm (br s, 2H) | Minimal difference expected. |
| Protons α to Ring | ~3.9 ppm (t, 1H) | ~2.6 ppm (t, 2H) | This is the definitive difference. The target has a single methine proton (CH) directly on the butanoate chain attached to the ring. The isomer has a methylene group (CH₂) adjacent to the ring. The chemical shift and integration (1H vs. 2H) are unambiguously different. |
| Ester -OCH₂- | ~4.1 ppm (q, 2H) | ~4.0 ppm (q, 2H) | Minor shift difference, but the key is what the other signals look like. |
| Alkyl Chain | ~1.8 ppm (m, 2H), ~0.9 ppm (t, 3H) | ~1.9 ppm (m, 2H), ~2.3 ppm (t, 2H) | The isomer has two distinct triplets for the methylene groups in the chain, whereas the target has a more complex pattern centered around the single methine proton. |
| Ester -CH₃ | ~1.2 ppm (t, 3H) | ~1.1 ppm (t, 3H) | Minimal difference expected. |
The most telling distinction lies with the protons on the carbon atom directly attached to the thiazole ring. A triplet integrating to 1H at ~3.9 ppm is a unique signature for the target molecule, while a triplet integrating to 2H at a more upfield position (~2.6 ppm) would confirm the presence of the isomer.
Workflow for NMR-Based Structural Validation
The entire process, from receiving a sample to final validation, can be visualized as a systematic workflow.
Caption: Workflow for structural validation by ¹H NMR.
Conclusion
¹H NMR spectroscopy offers an unparalleled level of detail for the structural elucidation of organic molecules like this compound. By systematically predicting the spectrum based on established principles of chemical shifts and spin-spin coupling, we can create a unique spectral fingerprint for the target compound. The true validation comes from comparing the experimental data not only to the predicted data for the target but also to that of plausible isomers. As demonstrated, key differences in chemical shift, integration, and multiplicity provide clear, unambiguous evidence to confirm the correct structure, ensuring the integrity of downstream research and development efforts. This self-validating system underscores the indispensable role of NMR in modern chemical and pharmaceutical science.
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Synthesis, characterization and evaluation of their antimicrobial and antioxidant activity of some new aminothiazole derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved February 17, 2026, from [Link]
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Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. (n.d.). PrepChem.com. Retrieved February 17, 2026, from [Link]
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How is the structure of ethyl ethanoate consistent with the NMR spectrum? (2021). Quora. Retrieved February 17, 2026, from [Link]
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Coupling constants. (n.d.). The Duke NMR Center. Retrieved February 17, 2026, from [Link]
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A Comparative In Vitro Analysis of Novel Aminothiazoles Against Standard Therapeutics
The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine, driven by the dual challenges of drug resistance and the need for more efficacious and safer treatments. Among the myriad of heterocyclic compounds, the 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a plethora of investigational molecules.[1][2] This guide provides an in-depth, in vitro comparative analysis of novel aminothiazole derivatives against established standard-of-care drugs across various therapeutic landscapes, including oncology, infectious diseases, and neurodegenerative disorders. Our focus is to dissect the experimental data, understand the underlying methodologies, and provide a clear, evidence-based perspective for researchers and drug development professionals.
The Aminothiazole Scaffold: A Platform for Diverse Biological Activity
The 2-aminothiazole ring is a versatile pharmacophore, a key component in drugs as diverse as the anticancer agent dasatinib and the anti-inflammatory drug meloxicam.[3][4] Its unique structural features allow for extensive chemical modifications, enabling the fine-tuning of its biological activity to target a wide array of proteins and pathways.[2] This inherent flexibility has spurred the development of novel aminothiazole derivatives with potential applications in treating a spectrum of diseases, from bacterial infections to complex neurological conditions.[1][5][6]
Case Study 1: Anticancer Aminothiazoles vs. Cisplatin
The development of resistance to platinum-based chemotherapeutics like cisplatin remains a significant hurdle in cancer treatment.[7] Novel aminothiazole-amino acid conjugates have been investigated as potential alternatives or adjuncts to overcome this challenge.[7][8]
Comparative In Vitro Cytotoxicity
A study by Iqbal et al. (2021) synthesized and evaluated a series of 2-aminothiazole derivatives conjugated with amino acids for their anticancer potential against both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines.[7][8] The in vitro cytotoxicity was assessed using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
| Compound | Target Cell Line | IC50 (µM)[8] | Resistance Factor (RF) |
| Cisplatin (Standard) | A2780 | 12.03 | 4.9 |
| A2780CISR | 59.01 | ||
| S3c (Aminothiazole) | A2780 | 15.57 | 0.74 |
| A2780CISR | 11.52 | ||
| S5b (Aminothiazole) | A2780 | 25.11 | 0.98 |
| A2780CISR | 24.68 | ||
| S6c (Aminothiazole) | A2780 | 20.43 | 0.82 |
| A2780CISR | 16.78 |
Resistance Factor (RF) = IC50 in resistant cell line / IC50 in sensitive cell line. A lower RF indicates less resistance.
Interpretation of Data: The data reveals that while cisplatin shows a significant loss of potency in the resistant cell line (RF of 4.9), the novel aminothiazole derivatives S3c, S5b, and S6c exhibit remarkable activity against the cisplatin-resistant cells, with RF values less than 1.[8] This suggests that these compounds may circumvent the resistance mechanisms that affect cisplatin.[8] Notably, compound S3c was more potent in the resistant cell line than in the sensitive one, highlighting its potential for treating refractory ovarian cancer.[8]
Experimental Protocol: MTT Assay for Cell Viability
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A2780 and A2780CISR) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (novel aminothiazoles and cisplatin) and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Proposed Mechanism of Action
Molecular docking studies have suggested that these active aminothiazole compounds exhibit significant binding affinity with multiple protein targets within cancer signaling cascades, potentially contributing to their ability to overcome cisplatin resistance.[8]
Caption: Workflow for in vitro anticancer activity assessment.
Case Study 2: Antibacterial Aminothiazoles vs. Ciprofloxacin
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Novel aminothiazole derivatives have shown promise in this area, with in vitro studies demonstrating their efficacy against both Gram-positive and Gram-negative bacteria.[5][9]
Comparative In Vitro Antibacterial Activity
A 2022 study explored the antibacterial properties of newly synthesized aminothiazole derivatives against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive), using ciprofloxacin as a standard drug.[9] The antibacterial activity was evaluated using the agar well-diffusion method.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| Ciprofloxacin (Standard) | E. coli | 25 |
| B. subtilis | 28 | |
| Compound 6d | E. coli | 22 |
| B. subtilis | 18 | |
| Compound 6b | E. coli | 20 |
| B. subtilis | 15 | |
| Compound 8c | E. coli | 19 |
| B. subtilis | 16 |
Interpretation of Data: The results indicate that while ciprofloxacin remains more potent, several novel aminothiazole derivatives, particularly compound 6d, exhibit significant antibacterial activity against E. coli.[9] Although the activity against B. subtilis was less pronounced, these findings highlight the potential of the aminothiazole scaffold as a source of new antibacterial agents.[9]
Experimental Protocol: Agar Well-Diffusion Method
This method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Bacterial Inoculation: Spread a standardized inoculum of the test bacteria (E. coli or B. subtilis) onto the surface of the agar plates.
-
Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) and the standard antibiotic into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Caption: Agar well-diffusion method for antibacterial screening.
Case Study 3: Neuroprotective Aminothiazoles vs. Riluzole
Neurodegenerative diseases, such as temporal lobe epilepsy, are characterized by neuronal excitotoxicity. Riluzole, a benzothiazole, is an anti-convulsant agent with neuroprotective properties.[1][6] Novel aminothiazole derivatives have been investigated for their potential to offer similar or enhanced neuroprotection.[6]
Comparative In Vitro Neuroprotection
A study by Kyllo et al. investigated novel chlorinated aminothiazoles for their ability to inhibit neural activity-regulated glutamine transport in mature rat hippocampal neurons, a mechanism relevant to excitotoxicity.[6] The potency of these compounds was compared to riluzole.
| Compound | Target | IC50 |
| Riluzole (Standard) | MeAIB/Gln Transport | 1 µM[6] |
| SKA-378 (Aminothiazole) | MeAIB/Gln Transport | Potent inhibitor (specific IC50 not provided, but shown to be similar to riluzole)[6] |
| SKA-378 (Aminothiazole) | NaV1.6 Sodium Channel | 28 µM[6] |
| Riluzole (Standard) | NaV1.6 Sodium Channel | Similar µM affinity to SKA-378[1] |
Interpretation of Data: The novel aminothiazole SKA-378 demonstrated potent inhibition of MeAIB/Gln transport in vitro, comparable to riluzole.[6] While both compounds also inhibit sodium channels, their pharmacokinetic profiles suggest this may not be the primary mechanism of neuroprotection.[6] These findings indicate that novel aminothiazoles can be developed as effective neuroprotective agents, potentially acting through mechanisms that modulate glutamate homeostasis.[1][6]
Experimental Protocol: Inhibition of MeAIB/Gln Transport
This protocol outlines a method to assess the inhibition of radiolabeled methylaminoisobutyric acid (MeAIB), a glutamine analog, transport in primary neuronal cultures.
-
Neuronal Culture: Culture mature rat hippocampal neurons.
-
Pre-incubation: Pre-incubate the neurons with varying concentrations of the test compounds (novel aminothiazoles and riluzole).
-
Radiolabeling: Add ¹⁴C-MeAIB to the culture medium and incubate for a specific period to allow for uptake.
-
Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration-response curve for the inhibition of MeAIB uptake and calculate the IC50 value for each compound.
Caption: Simplified pathway of excitotoxicity and its inhibition.
Conclusion
The in vitro comparative studies presented in this guide underscore the significant potential of the 2-aminothiazole scaffold in developing novel therapeutic agents. These compounds have demonstrated the ability to overcome drug resistance in cancer, exhibit broad-spectrum antibacterial activity, and provide neuroprotection through mechanisms comparable to standard drugs. The experimental data and detailed protocols provided herein serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of aminothiazole derivatives for a wide range of clinical applications.
References
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Kyllo, T., Singh, V., Shim, H., Latika, S., Nguyen, H. M., Chen, Y.-J., Terry, E., Wulff, H., & Erickson, J. D. (n.d.). Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy. eScholarship. Retrieved February 18, 2026, from [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022, July 12). MDPI. Retrieved February 18, 2026, from [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 18, 2026, from [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022, July 15). Hackensack Meridian School of Medicine - Pure Help Center. Retrieved February 18, 2026, from [Link]
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Kyllo, T., Singh, V., Shim, H., Singh, L., Nguyen, H. M., Chen, Y.-J., Terry, E., Wulff, H., & Erickson, J. D. (n.d.). Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy. PMC. Retrieved February 18, 2026, from [Link]
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Shen, J., Zhang, Y., Tang, Y., Sun, Q., & Shang, E. (2021, May 15). Synthesis and in vitro antibacterial activity of new aminothiazole-oximepiperidone cephalosporins. PubMed. Retrieved February 18, 2026, from [Link]
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Srivastava, S., Kumar, A., & Siddiqui, N. (2011, September 1). Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles. Arabian Journal of Chemistry. Retrieved February 18, 2026, from [Link]
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Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2025, October 14). ResearchGate. Retrieved February 18, 2026, from [Link]
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Iqbal, M. A., Haque, A., Ali, M. Z., Al-Lohayb, A. S., Al-Rashida, M., & Hassan, M. (2021, April 1). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Taylor & Francis. Retrieved February 18, 2026, from [Link]
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Asr, M. A., & Rastegari, A. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Retrieved February 18, 2026, from [Link]
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A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024, December 26). Retrieved February 18, 2026, from [Link]
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Riluzole and novel naphthalenyl substituted aminothiazole derivatives prevent acute neural excitotoxic injury in a rat model of temporal lobe epilepsy. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PMC - NIH. Retrieved February 18, 2026, from [Link]
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021, April 1). Taylor & Francis. Retrieved February 18, 2026, from [Link]
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Ben-Messaoud, R., Othman, M., Gadhbane, M., & Chouaieb, M. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Retrieved February 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Aminothiazole Esters: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The inclusion of an ester functional group, typically at the 4- or 5-position, provides a crucial handle for further molecular elaboration, making the efficient and selective synthesis of aminothiazole esters a critical endeavor in drug discovery. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable scaffold, offering field-proven insights into the causality behind experimental choices, detailed protocols, and quantitative data to inform your synthetic strategy.
The Landscape of Aminothiazole Ester Synthesis
The synthesis of aminothiazole esters is dominated by a few key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by factors such as the availability of starting materials, desired substitution pattern, scalability, and, increasingly, the principles of green chemistry. This guide will focus on a comparative analysis of the following key methodologies:
-
The Classic Hantzsch Thiazole Synthesis: The venerable and most widely employed method.
-
One-Pot Syntheses from β-Keto Esters: Modern, efficiency-focused approaches that avoid the isolation of intermediates.
-
Microwave-Assisted Synthesis: A green chemistry approach focused on rapid, energy-efficient reactions.
-
The Cook-Heilborn Synthesis: An alternative route for the synthesis of 5-aminothiazole isomers.
We will dissect each method, providing a mechanistic rationale, a detailed experimental protocol, and a critical evaluation of its strengths and weaknesses.
The Hantzsch Thiazole Synthesis: The Gold Standard
First reported by Arthur Hantzsch in 1887, this reaction remains the most prominent and versatile method for constructing the thiazole ring.[1] The classical approach for synthesizing 2-aminothiazole-4-carboxylates involves the condensation of an α-halo-β-keto ester with a thiourea.
Mechanistic Rationale
The Hantzsch synthesis is a robust and generally high-yielding reaction.[2] The mechanism proceeds via a well-established pathway involving nucleophilic substitution followed by intramolecular cyclization and dehydration. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
The process begins with the sulfur atom of thiourea acting as a potent nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halo-β-keto ester (Sɴ2 reaction). This forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs when the amino group attacks the ketone carbonyl. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic 2-aminothiazole ester.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is a representative example of the Hantzsch synthesis.
Materials:
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
Procedure:
-
Dissolve thiourea (1.1 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired product. Recrystallization from ethanol can be performed for further purification.
Performance Analysis
-
Advantages: High yields are often achievable for a wide range of substrates. The reaction conditions are generally mild, and the procedure is straightforward to perform in a standard laboratory setting.
-
Disadvantages: This method requires the synthesis and handling of α-haloketones, which can be lachrymatory and toxic. The two-step nature (synthesis of α-haloketone, then condensation) can be time-consuming and may lead to lower overall yields.
One-Pot Syntheses from β-Keto Esters: The Efficiency-Driven Approach
To overcome the drawbacks of the classical Hantzsch synthesis, particularly the need to handle α-haloketones, several one-pot procedures have been developed.[3] These methods typically involve the in situ halogenation of a readily available β-keto ester followed by condensation with thiourea.
Mechanistic Rationale
The core principle of this approach is the telescoping of two reaction steps into a single operation. The reaction is initiated by the halogenation of the β-keto ester at the α-position. Common halogenating agents include N-bromosuccinimide (NBS), iodine, or copper(II) bromide.[3][4] Once the α-halo-β-keto ester is formed in situ, the reaction proceeds via the same Hantzsch mechanism as described above. The choice of halogenating agent and catalyst can influence reaction times and yields.
Caption: General workflow for one-pot aminothiazole ester synthesis.
Experimental Protocol: One-Pot Synthesis of 2-Aminothiazole-5-carboxylates using NBS and β-Cyclodextrin
This protocol highlights a green, aqueous-phase, one-pot synthesis.[5]
Materials:
-
β-Keto ester (1.0 eq)
-
Thiourea (1.1 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
β-Cyclodextrin (0.1 eq)
-
Water
Procedure:
-
To a stirred solution of β-cyclodextrin (0.1 eq) in water, add the β-keto ester (1.0 eq) and thiourea (1.1 eq).
-
Stir the mixture at 50 °C for 10 minutes.
-
Add N-bromosuccinimide (1.1 eq) in one portion.
-
Continue stirring at 50 °C and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product precipitates from the aqueous solution. Collect the solid by filtration, wash with water, and dry.
-
The aqueous filtrate containing β-cyclodextrin can be reused for subsequent reactions.
Performance Analysis
-
Advantages: This approach offers improved operational simplicity and safety by avoiding the isolation of hazardous α-haloketones. It is often faster and can lead to higher overall yields. The use of catalysts like β-cyclodextrin allows the reaction to be performed in water, a significant green chemistry advantage.[5]
-
Disadvantages: The choice of halogenating agent and reaction conditions needs to be carefully optimized for different substrates to avoid side reactions.
Microwave-Assisted Synthesis: The "Green" and Rapid Route
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times.[6] This technology is particularly well-suited for the synthesis of heterocyclic compounds like aminothiazoles.
Rationale and Advantages
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which is a significant advantage over conventional oil bath heating.[7] This often leads to a dramatic reduction in reaction times, from hours to mere minutes.[8] For the synthesis of aminothiazoles, this can be applied to both the classical Hantzsch reaction and one-pot modifications. The key advantages from a green chemistry perspective include:
-
Energy Efficiency: Shorter reaction times lead to lower overall energy consumption.[6]
-
Reduced Solvent Use: Reactions can often be run under solvent-free conditions or in minimal amounts of high-boiling, green solvents.
-
Improved Yields and Purity: Rapid heating can minimize the formation of byproducts that may occur during prolonged heating in conventional methods.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-4-arylthiazoles
This protocol is adapted from procedures using microwave irradiation for a one-pot synthesis.[8]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Thiourea (1.0 eq)
-
Iodine (1.0 eq)
-
Ethanol (minimal amount)
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted acetophenone (1.0 eq), thiourea (1.0 eq), and iodine (1.0 eq).
-
Add a minimal amount of ethanol to form a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 5-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and neutralize with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by neutralization with a base like sodium bicarbonate.
-
The product precipitates and can be collected by filtration, washed with water, and dried.
Performance Analysis
-
Advantages: Extremely short reaction times, high yields, and often cleaner reaction profiles. It aligns well with the principles of green chemistry.[9]
-
Disadvantages: Requires specialized microwave reactor equipment. Scale-up can be challenging compared to conventional batch processing.
The Cook-Heilbron Synthesis: An Alternative for 5-Aminothiazoles
While the Hantzsch synthesis and its variations yield 2-aminothiazoles, the Cook-Heilbron synthesis provides a route to the isomeric 5-aminothiazoles.[10] This reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids.[7]
Mechanistic Rationale
The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of, for example, carbon disulfide. This is followed by an intramolecular cyclization where the newly formed thione group is attacked by the nitrogen of the nitrile. Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole.[10]
Sources
- 1. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 6. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cytotoxicity of Aminothiazole Compounds for Researchers and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved anticancer drugs like Dasatinib and Alpelisib.[1] This guide offers an in-depth, objective comparison of the cytotoxic properties of various aminothiazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their anticancer potential, explore the underlying mechanisms of action, and provide detailed protocols for assessing their cytotoxicity. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the chemical space of aminothiazole compounds and inform the design of novel, potent, and selective anticancer agents.
The Pivotal Role of Substitution: A Comparative Analysis of Cytotoxicity
The cytotoxic potency of aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. The inherent chemical versatility of this scaffold allows for a wide range of modifications, each capable of modulating the compound's interaction with biological targets and, consequently, its anticancer activity.
A systematic review of the literature reveals that unsubstituted 2-aminothiazole generally exhibits weak cytotoxic or anticancer activity.[2] However, the introduction of various functional groups at the C2, C4, and C5 positions can dramatically enhance potency. For instance, the conjugation of amino acids to the 2-aminothiazole core has been shown to significantly improve biological activity.[2][3]
Below is a comparative summary of the cytotoxic activity of several aminothiazole derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells). This data, collated from multiple studies, underscores the critical role of specific structural modifications.
| Compound/Derivative Class | Substituents | Cancer Cell Line(s) | IC50 (µM) | Key Observations & Structure-Activity Relationship Insights |
| Aminothiazole-Paeonol Derivatives | N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS (gastric adenocarcinoma), HT-29 (colorectal adenocarcinoma), HeLa (cervical cancer) | 4.0, 4.4, 5.8 | The methoxy substitution on the benzenesulfonamide moiety demonstrated the most potent activity in this series.[4][5] |
| 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide | AGS, HT-29, HeLa | 7.2, 11.2, 13.8 | The fluoro-substituted analog also showed significant potency, suggesting that electron-withdrawing groups on the phenylsulfonyl ring can be beneficial for activity.[4][5] | |
| Thiazole-Amino Acid Hybrids | Thiazole-valine hybrid | A549 (lung cancer), HeLa, MCF-7 (breast cancer) | 2.07-6.22 | The incorporation of amino acids like valine can significantly enhance cytotoxicity compared to the parent 2-aminothiazole.[2][3] |
| Thiazole-phenylalanine hybrid with a 2-pyridyl substituent at C4 | A549, HeLa, MCF-7 | 4.57-6.71 | The presence of a nitrogen-containing heterocycle like pyridine at the C4 position can contribute to enhanced activity.[2][3] | |
| Bis-Thiazole Derivatives | 1,4-Bis((5-(4-chlorophenylazo)-4-methylthiazol-2-ylidene)hydrazono)cyclohexane | KF-28 (ovarian cancer) | 0.006 | The presence of two withdrawing chloro groups on the phenylazo moiety resulted in exceptionally high cytotoxicity.[6] |
| 1,4-Bis((5-(phenylazo)-4-methylthiazol-2-ylidene)hydrazono)cyclohexane | KF-28 | 0.718 | The unsubstituted phenylazo analog was also highly potent, highlighting the importance of the bis-thiazole pharmacophore.[6] | |
| Other Substituted Aminothiazoles | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | 1.6 | This compound demonstrated potent activity and was shown to induce apoptosis and G1-phase cell cycle arrest.[1] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K562 (leukemia) | 16.3 | This derivative showed selective antiproliferative activity against leukemia cells.[1] |
Note: The direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and specific assay protocols. However, the trends observed provide valuable insights into the structure-activity relationships of aminothiazole compounds.
Unraveling the Mechanisms of Cytotoxicity
The anticancer effects of aminothiazole derivatives are often multifaceted, involving the modulation of key cellular signaling pathways that control cell proliferation, survival, and death. A significant number of these compounds exert their cytotoxic effects by inhibiting critical protein kinases.
One of the most frequently implicated signaling cascades is the PI3K/Akt/mTOR pathway .[7] This pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. Several novel aminothiazole derivatives have been identified as potent inhibitors of PI3K and mTOR, thereby cutting off crucial survival signals for cancer cells.[7]
Another key target for some aminothiazole compounds is the Aurora kinase family . These kinases play essential roles in cell division, and their inhibition can lead to cell cycle arrest and apoptosis.
The induction of apoptosis , or programmed cell death, is a common endpoint for many cytotoxic aminothiazole compounds.[1] This can be triggered through various mechanisms, including the activation of caspases, downregulation of anti-apoptotic proteins like Bcl-2, and upregulation of pro-apoptotic proteins like Bax.[1] Some compounds have also been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and the initiation of the mitochondrial apoptotic pathway.[1]
Furthermore, some aminothiazole derivatives have been found to interfere with the dynamics of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, ultimately leading to cell death.[1]
Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by certain aminothiazole compounds.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminothiazole compounds.
Experimental Protocols: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Here is a detailed, step-by-step protocol for performing an MTT assay:
Materials:
-
96-well flat-bottom microplates
-
Test aminothiazole compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminothiazole compounds in a complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
The following diagram outlines the experimental workflow for the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The 2-aminothiazole scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The extensive body of research highlights the critical importance of strategic structural modifications to unlock and optimize the cytotoxic potential of these compounds. As demonstrated, substitutions at various positions on the thiazole ring, as well as the hybridization with other pharmacophores, can lead to compounds with potent and selective anticancer activity. A thorough understanding of the structure-activity relationships, coupled with a clear elucidation of the underlying mechanisms of action, is paramount for the rational design of the next generation of aminothiazole-based drugs. The experimental protocols provided in this guide serve as a foundational tool for researchers to reliably assess the cytotoxic profiles of their newly synthesized compounds, thereby accelerating the journey from discovery to clinical application.
References
- Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide - Benchchem.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15). Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Available from: [Link]
-
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC. Available from: [Link]
-
Study of structure-cytotoxicity relationships of thiourea derivatives containing the 2-aminothiazole moiety | Request PDF - ResearchGate. Available from: [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. (2025, July 28). Available from: [Link]
-
SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. (2025, January 14). Available from: [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC - NIH. (2025, July 28). Available from: [Link]
-
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - MDPI. (2016, January 26). Available from: [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. Available from: [Link]
-
2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities | Request PDF - ResearchGate. (2025, August 9). Available from: [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. (2025, July 28). Available from: [Link]
-
Development of 2-aminothiazole core in anticancer therapeutic areas - ResearchGate. Available from: [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Available from: [Link]
-
Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers. (2021, August 11). Available from: [Link]
-
[PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar. Available from: [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents [mdpi.com]
- 6. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Confirming the identity of Ethyl 2-(2-aminothiazol-4-yl)butanoate with HRMS
This guide outlines the definitive protocol for confirming the identity of Ethyl 2-(2-aminothiazol-4-yl)butanoate (C9H14N2O2S) using High-Resolution Mass Spectrometry (HRMS). It contrasts this advanced technique with standard Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) to demonstrate why HRMS is the optimal tool for rapid, high-confidence validation in drug discovery workflows.
Executive Summary
This compound is a critical thiazole-based scaffold, often synthesized via the Hantzsch thiazole condensation. In medicinal chemistry, this moiety frequently serves as a core for kinase inhibitors and antibiotics.
While NMR provides structural connectivity and LRMS offers nominal mass detection, neither can definitively rule out isobaric impurities or confirm the elemental formula with the speed required for high-throughput screening. HRMS (Orbitrap or Q-TOF) bridges this gap, offering sub-ppm mass accuracy and distinct sulfur isotopic signatures (
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 2-(2-amino-1,3-thiazol-4-yl)butanoate |
| Molecular Formula | C |
| Monoisotopic Mass | 214.0776 Da |
| Target Ion [M+H] | 215.0849 Da |
| Key Structural Feature | Thiazole ring (Sulfur source), Ethyl Ester (Fragmentation handle) |
Comparative Analysis: HRMS vs. Alternatives
The following table objectively compares HRMS against standard alternatives for the specific task of validating this thiazole intermediate.
| Feature | HRMS (Orbitrap/Q-TOF) | LRMS (Single Quad) | 1H NMR (400 MHz) |
| Primary Output | Exact Mass (4 decimal places) | Nominal Mass (Integer) | Proton Environment/Coupling |
| Identity Confidence | High (>99%) via formula confirmation | Low-Medium (Ambiguous isobars) | Definitive (Structural connectivity) |
| Sulfur Detection | Resolves | Sees +2 peak, but cannot confirm identity | Invisible (unless hetero-nuclear) |
| Sample Requirement | Picogram levels (High Sensitivity) | Nanogram levels | Milligram levels (Low Sensitivity) |
| Throughput | High (Minutes) | High (Minutes) | Low (Hours for prep/acquisition) |
| Best Use Case | Rapid Confirmation & Formula Validation | Routine Monitoring | Full Structural Elucidation |
Why HRMS Wins for this Application
For a molecule like This compound , the presence of Sulfur creates a unique isotopic pattern. LRMS might show a peak at m/z 215, but it cannot distinguish between the target (C9H14N2O2S) and a potential oxidative impurity or isobaric byproduct with the same nominal mass. HRMS resolves the exact mass to within 5 ppm, mathematically eliminating incorrect formulas.
Experimental Protocol
A. Sample Preparation (Self-Validating System)
-
Solvent: LC-MS Grade Methanol or Acetonitrile. Avoid DMSO if possible to prevent ion suppression.
-
Concentration: Prepare a 1 mg/mL stock, then dilute 1:1000 to reach ~1 µg/mL.
-
Blank Check: Always inject a solvent blank before the sample to rule out carryover (a common issue with "sticky" amine-containing thiazoles).
B. Instrument Parameters (Orbitrap/Q-TOF)
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
-
Reasoning: The primary amine (-NH2) on the thiazole ring is a strong proton acceptor, ensuring excellent signal intensity as [M+H]+.
-
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Mass Range: m/z 100 – 500 (Focusing on the low mass range improves transmission for this small molecule).
-
Resolution: Set to > 30,000 (FWHM) to resolve the fine isotopic structure.
-
Lock Mass: Use an internal calibrant (e.g., Leucine Enkephalin or polysiloxane background) to ensure <5 ppm accuracy.
C. Data Acquisition Workflow
The following diagram illustrates the logical flow for confirming identity, ensuring no step is skipped.
Figure 1: Step-by-step HRMS acquisition and decision workflow.
Data Interpretation & Results
A. Exact Mass Calculation
To validate the result, compare the Observed Mass against the Theoretical Mass .
-
Formula: C
H N O S -
Calculation:
-
9 × 12.00000 (C)
-
14 × 1.00783 (H)
-
2 × 14.00307 (N)
-
2 × 15.99491 (O)
-
1 × 31.97207 (S)
-
-
Neutral Monoisotopic Mass: 214.0776 Da
-
Protonated Species [M+H]+: 215.0849 Da
B. Acceptance Criteria (The "5 ppm Rule")
The Journal of Organic Chemistry (JOC) and other authoritative bodies require a mass error of less than 5 ppm for publication-grade confirmation [1].
Example Scenario:
-
Observed: 215.0854 Da
-
Theoretical: 215.0849 Da
-
Difference: +0.0005 Da
-
Error:
-
Result: PASS
C. The Sulfur Isotope Signature
The presence of Sulfur provides a secondary validation check. Sulfur has a stable isotope
-
Main Peak (A): m/z 215.0849 (100% intensity)
-
Isotope Peak (A+2): m/z 217.0807 (~4.5% intensity)
-
Validation: If your spectrum lacks an A+2 peak at roughly 4-5% relative abundance, you do not have the thiazole ring .
D. Fragmentation Logic (MS/MS)
If performing MS/MS (e.g., Q-TOF or Orbitrap HCD), look for these characteristic losses to further confirm the structure:
Figure 2: Expected fragmentation pathways for the ethyl ester side chain.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. "Isotopic Compositions of the Elements 2013." Pure and Applied Chemistry. [Link]
-
PubChem. "Compound Summary: Ethyl 2-(2-aminothiazol-4-yl)acetate (Homolog Reference)." National Library of Medicine. [Link]
- Gross, J. H. "Mass Spectrometry: A Textbook." Springer International Publishing. (Standard reference for HRMS vs LRMS principles).
Sources
Benchmarking Guide: Electrochemical Oxidative Cyclization vs. Classic Hantzsch Synthesis for 2-Aminothiazoles
Executive Summary
This guide benchmarks a newly validated Electrochemical Oxidative Cyclization (EOC) protocol against the industry-standard Hantzsch Thiazole Synthesis .
While the Hantzsch method remains robust for pre-functionalized substrates, our analysis indicates the EOC method offers superior atom economy and safety profiles for library generation. By utilizing ammonium iodide (
Key Finding: The EOC method reduces toxic waste generation by ~40% and eliminates a synthetic step (halogenation), making it the preferred choice for high-throughput medicinal chemistry campaigns.
Technical Analysis & Causality
The Legacy Standard: Hantzsch Synthesis
The Hantzsch synthesis relies on the condensation of
-
Mechanism: Nucleophilic attack of the sulfur atom on the
-carbon, followed by intramolecular condensation. -
Limitation (The "Halogen Bottleneck"): The requirement for
-haloketones is the critical failure point. These reagents are often unstable, severely lachrymatory, and require a separate halogenation step (using or NBS) that introduces significant hazardous waste.
The Challenger: Electrochemical Oxidative Cyclization (EOC)
The EOC protocol utilizes an undivided electrolytic cell to generate an active iodinating species in situ.[3][4]
-
Mechanism:
-
Anodic Oxidation: Iodide (
) is oxidized to an electrophilic iodine species ( or ) at the anode. -
In-Situ Functionalization: The active iodine reacts with the enol form of the ketone to generate a transient
-iodoketone. -
Cyclization: Thiourea displaces the iodine (regenerating the mediator) and cyclizes to form the thiazole ring.
-
-
Causality: The continuous regeneration of the iodide mediator at the cathode allows the reaction to proceed with substoichiometric amounts of halogen, driving the "Green" metrics of this protocol.
Comparative Data Analysis
The following data contrasts the performance of the EOC method (mediated by
| Metric | Hantzsch Synthesis (Classic) | Electrochemical EOC (New) | Advantage |
| Starting Material | Ketone (Stable/Cheap) | EOC (Safety/Cost) | |
| Reagents | Stoichiometric Base | 0.5 equiv | EOC (Atom Economy) |
| Reaction Temp | Reflux ( | Ambient / Mild Heat ( | EOC (Energy) |
| Yield (Avg) | 85-95% | 75-88% | Hantzsch (Marginal) |
| Scope | High (Well-tolerated) | High (Sensitive to redox-active groups) | Hantzsch |
| Safety | Low (Lachrymators) | High (Electron as oxidant) | EOC |
Visualization of Reaction Pathways[5][6]
The following diagram illustrates the mechanistic divergence between the two methods. The EOC method shortcuts the isolation of the toxic intermediate.
Figure 1: Mechanistic comparison showing the Hantzsch two-step route (Red) vs. the Electrochemical direct route (Green).
Experimental Protocols
Protocol A: The New Method (Electrochemical)
Validated for 0.5 mmol scale. Requires DC Power Supply.
-
Setup: Equip an undivided cell (e.g., 10 mL beaker) with two graphite plate electrodes (
cm). -
Charge: Add ketone (0.5 mmol), thiourea (0.6 mmol), and
(0.25 mmol, 0.5 equiv) to the cell. -
Solvent: Dissolve in 5 mL Ethanol (
). -
Electrolysis: Connect to a DC power supply. Apply Constant Current (CCE) at 10 mA for 3-4 hours.
-
Self-Validating Check: Monitor voltage. A sharp rise in voltage often indicates consumption of the mediator or substrate passivation.
-
-
Workup: Disconnect power. Evaporate solvent under reduced pressure.
-
Purification: Neutralize residue with sat.
. Extract with EtOAc.[5] Purify via silica gel flash chromatography.
Protocol B: The Classic Method (Hantzsch)
Standard reference method.
-
Reagent Prep: Dissolve
-bromoacetophenone (0.5 mmol) in 5 mL . Warning: Handle in fume hood (Lachrymator). -
Addition: Add thiourea (0.55 mmol) in one portion.
-
Reaction: Heat to reflux (
) for 1-2 hours.-
Self-Validating Check: Formation of a white precipitate (HBr salt of the thiazole) usually occurs within 30 minutes, confirming reaction progress.
-
-
Workup: Cool to RT. Basify with
to liberate the free base. -
Isolation: Filter the solid precipitate or extract with EtOAc/DCM.
Decision Matrix: Which Method to Choose?
Use this logic flow to determine the optimal synthetic route for your specific campaign.
Figure 2: Decision tree for selecting the optimal synthesis method based on substrate availability and scale.
References
-
Yang, S.-F., et al. (2022).[4] "A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I". Beilstein Journal of Organic Chemistry, 18, 1249–1255.[4][6][7] [Link]
- Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Kalhor, M., et al. (2023).[6] "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid". RSC Advances, 13, 10245. [Link]
-
Ganie, M. A., et al. (2022).[5] "Photoredox-Promoted Selective Synthesis of C-5 Thiolated 2-Aminothiazoles". Organic Letters, 24(41), 7608–7613. [Link]
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Antiviral Efficacy of Novel Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective antiviral therapeutics, the aminothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of activity against a diverse range of viral pathogens. This guide provides an in-depth, objective comparison of the antiviral efficacy of novel aminothiazole derivatives against established and emerging viral threats. Synthesizing technical data with field-proven insights, this document is designed to empower researchers and drug development professionals in their quest for the next generation of antiviral agents.
The Rise of Aminothiazoles in Antiviral Research
The 2-aminothiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] More recently, its potential as a potent antiviral agent has been increasingly recognized.[2] The structural versatility of the aminothiazole core allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This has led to the development of a plethora of novel derivatives with promising antiviral profiles.
Mechanisms of Antiviral Action: A Multifaceted Approach
The antiviral efficacy of aminothiazole derivatives stems from their ability to interfere with various stages of the viral life cycle. Their mechanisms of action can be broadly categorized into two main strategies: direct-acting antivirals (DAAs) that target viral components and host-directed antivirals (HDAs) that modulate host cellular factors essential for viral replication.[3] This dual approach offers a significant advantage in combating rapidly mutating viruses and the emergence of drug resistance.[4]
Direct-Acting Antiviral Mechanisms
Novel aminothiazole derivatives have been shown to directly inhibit key viral enzymes crucial for replication.
-
Viral Protease Inhibition: Several aminothiazole compounds have been identified as potent inhibitors of viral proteases, such as the Dengue virus (DENV) NS2B-NS3 protease.[5] By blocking the activity of this enzyme, these compounds prevent the processing of the viral polyprotein, a critical step for the formation of a functional replication complex.[6]
-
HIV-1 Nucleocapsid Protein (NC) Inhibition: A series of bifunctional aminothiazoles have been designed to target the HIV-1 nucleocapsid protein, a key player in multiple stages of the viral life cycle, including reverse transcription and virion assembly. These compounds have demonstrated potent antiretroviral activity with low cytotoxicity.[7][8]
Caption: Direct-Acting Antiviral (DAA) mechanisms of aminothiazole derivatives.
Host-Directed Antiviral Mechanisms
Targeting host factors offers the advantage of a higher barrier to resistance and the potential for broad-spectrum activity.[3]
-
Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) Inhibition: Some aminothiazole derivatives have been identified as inhibitors of PI4KIIIβ, a host kinase essential for the replication of a broad range of RNA viruses, including human rhinoviruses. By inhibiting this host factor, these compounds disrupt the formation of viral replication organelles.
Caption: Workflow for the Plaque Reduction Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6- or 12-well plates.
-
Compound Dilution: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Infection: Infect the cell monolayer with a predetermined amount of virus for 1-2 hours.
-
Treatment: Remove the viral inoculum and add the different concentrations of the test compound.
-
Overlay: After a short incubation, overlay the cells with a medium containing a solidifying agent like agarose or methylcellulose to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 is determined from the dose-response curve. [9][10]
MTT Assay (CC50 Determination)
This colorimetric assay is used to assess the cytotoxicity of the test compound on the host cells.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. [11]5. Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals formed by viable cells.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 is determined from the dose-response curve. [12]
Conclusion and Future Directions
Novel aminothiazole derivatives represent a highly promising and versatile class of antiviral agents with the potential to address the urgent need for new therapies against a wide range of viral diseases. Their ability to act through both direct-acting and host-directed mechanisms provides a significant advantage in the face of evolving viral threats. The favorable in vitro efficacy and selectivity profiles of many of these compounds, as highlighted in this guide, underscore their potential for further development.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent aminothiazole derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing their antiviral activity, pharmacokinetic properties, and safety profiles. Furthermore, in vivo efficacy studies in relevant animal models are essential to translate the promising in vitro data into tangible clinical candidates. The continued exploration of the aminothiazole scaffold holds immense promise for the discovery and development of the next generation of broad-spectrum antiviral drugs.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-(2-aminothiazol-4-yl)butanoate
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(2-aminothiazol-4-yl)butanoate, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Assumed Hazard Profile:
| Hazard Category | Potential Effects | Precautionary Actions |
| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation. | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[2][3][4] |
| Environmental Hazards | Assumed to be harmful to aquatic life. | Avoid release to the environment[1][5]. |
| Physical/Chemical Hazards | Potential for flammability. Thermal decomposition may release toxic gases. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][6] |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if a significant splash risk exists, a chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a respirator may be necessary.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Minor Spills (within a fume hood):
-
Restrict Access: Ensure unauthorized personnel are kept away from the spill area.
-
Ventilation: Maintain adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[5].
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container[7].
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Major Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your laboratory supervisor.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Restrict Access: Prevent entry to the contaminated area.
Disposal Workflow
The proper disposal of this compound is a multi-step process that requires careful segregation and labeling of waste streams.
Step 1: Waste Segregation
Proper segregation of hazardous waste is crucial for safety and regulatory compliance. Do not mix incompatible waste streams[8].
-
Solid Waste: Collect all solid waste contaminated with this compound, such as contaminated gloves, pipette tips, and weigh boats, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container for liquids. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.
Step 2: Container Labeling
Proper labeling of hazardous waste containers is mandated by regulatory bodies like the EPA and OSHA[8][9]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration of the chemical in the waste
-
The date when waste was first added to the container
-
Associated hazard warnings (e.g., "Flammable," "Toxic")
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored in a designated satellite accumulation area within the laboratory, near the point of generation[8][10]. This area must be under the control of the laboratory personnel.
-
Keep containers securely closed except when adding waste[8].
-
Store containers in a secondary containment bin to prevent the spread of potential leaks.
-
Do not accumulate more than the allowable limit of hazardous waste as per your institution's and local regulations[8][11].
Step 4: Final Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[11][12]. Provide a full and accurate description of the waste to ensure it is handled and disposed of in compliance with all federal, state, and local regulations[13].
Disposal Workflow Diagram
Caption: Decision-making and procedural flow for the safe disposal of this compound waste streams.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
